Acetylmalononitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRLXMNNTHBYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392662 | |
| Record name | Acetylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-11-7 | |
| Record name | Acetylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1187-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to acetylmalononitrile, a valuable building block in organic synthesis. The document details two core methodologies, offering step-by-step experimental protocols and a comparative analysis of their quantitative aspects. Visual representations of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound, also known as 2-acetylmalononitrile, is a versatile organic compound characterized by the presence of both a ketone and two nitrile functional groups. This unique structure imparts a high degree of reactivity, making it a key intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and materials. This guide focuses on the practical synthesis of this compound, providing detailed procedures for its preparation from readily available starting materials.
Synthesis Method 1: Acetylation of Malononitrile via a Sodium Enolate Intermediate
This widely utilized method involves the deprotonation of malononitrile to form a sodium enolate, which is subsequently acetylated with acetic anhydride. The resulting enolate is then protonated to yield this compound. This approach is noted for its scalability and the stability of the intermediates.[1][2][3]
Reaction Pathway
Caption: Synthesis of this compound via a Sodium Enolate Intermediate.
Experimental Protocol[1]
Step 1: Formation of Sodium 1,1-dicyanoprop-1-en-2-olate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents).
-
Suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of malononitrile (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
The resulting precipitate, sodium 1,1-dicyanoprop-1-en-2-olate, can be isolated by filtration, washed with anhydrous THF, and dried under vacuum. This intermediate is reported to be bench-stable.[1]
Step 2: Protonation to form this compound
-
Suspend the isolated sodium 1,1-dicyanoprop-1-en-2-olate in dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 2 M HCl in diethyl ether, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
The sodium chloride (NaCl) byproduct is removed by filtration.
-
The filtrate, containing the desired this compound, is concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or by creating a slurry in a solvent like hexanes to remove impurities.[3]
Quantitative Data
| Parameter | Value | Reference |
| Scale | 5 g and 10 g of malononitrile | [1] |
| Yield of Sodium Enolate | ~96% | [1] |
| Overall Yield of this compound | Not explicitly stated, but the subsequent step yields 60-70% | [2] |
| Purity | High, requires minimal purification | [1][2] |
Synthesis Method 2: Samarium(III) Chloride-Catalyzed C-Acylation
This method provides a direct route to this compound through the C-acylation of malononitrile with acetyl chloride, catalyzed by a Lewis acid, samarium(III) chloride (SmCl₃).[4][5] This approach offers the advantage of being a one-pot catalytic process.
Reaction Pathway
Caption: SmCl₃-Catalyzed C-Acylation of Malononitrile.
Experimental Protocol[4][5]
-
To a solution of malononitrile (1.0 equivalent) in anhydrous toluene, add samarium(III) chloride (SmCl₃, 0.05-0.10 equivalents) and triethylamine (Et₃N, 1.2 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for the time specified in the literature (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst Loading | 5-10 mol% | [4] |
| Yield | Moderate to excellent (specific yield for this compound not detailed in the abstract, but generally high for the method) | [4][5] |
| Reaction Conditions | Mild (room temperature) | [4][5] |
| Purity | High, after chromatographic purification | [4] |
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Acetylation via Enolate | Method 2: SmCl₃-Catalyzed C-Acylation |
| Starting Materials | Malononitrile, Sodium Hydride, Acetic Anhydride | Malononitrile, Acetyl Chloride, SmCl₃, Triethylamine |
| Key Reagents | Strong base (NaH), Acylating anhydride | Lewis acid catalyst, Acyl chloride, Organic base |
| Number of Steps | Two distinct steps (enolate formation and protonation) | One-pot reaction |
| Scalability | Demonstrated to be scalable | Potentially scalable, catalyst recyclability is a plus[4] |
| Workup & Purification | Filtration-based, minimal purification needed for intermediates | Aqueous workup and column chromatography required |
| Yield | High for the enolate formation step | Generally moderate to excellent |
| Safety Considerations | Use of pyrophoric sodium hydride requires careful handling | Use of acetyl chloride and triethylamine requires a well-ventilated fume hood |
| Environmental Impact | Use of THF and DCM as solvents | Use of toluene and ethyl acetate as solvents; catalyst is recyclable[4] |
Conclusion
Both presented methods offer effective routes for the synthesis of this compound. The choice of method may depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The acetylation of malononitrile via its sodium enolate is a robust and scalable two-step process that yields a stable intermediate and a relatively clean final product. The SmCl₃-catalyzed C-acylation provides a more direct, one-pot alternative under mild conditions, with the added benefit of a recyclable catalyst. For large-scale production, the first method might be more advantageous due to the avoidance of chromatography, while the catalytic method offers an elegant and efficient route for laboratory-scale synthesis. Researchers should carefully consider the safety and handling requirements of the reagents involved in each protocol.
References
- 1. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC [mdpi.com]
- 2. Three-step synthesis of the masked acyl cyanide TBS-MAC [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]
- 5. SmCl3-catalyzed C-acylation of 1,3-dicarbonyl compounds and malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical properties of Acetylmalononitrile"
An In-depth Technical Guide to the Physical Properties of Acetylmalononitrile
Introduction
This compound, with the linear formula CH₃COCH(CN)₂, is a malononitrile derivative. It serves as a valuable building block in organic synthesis. This document provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and logical workflows to guide researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | [1] |
| Molecular Weight | 108.10 g/mol | |
| Melting Point | 138-141 °C | [2] |
| Boiling Point | No data available | |
| Density | No data available | |
| Appearance | White to off-white solid | |
| Solubility | As a malononitrile derivative, it is expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane, with limited solubility in water.[3] | |
| CAS Number | 1187-11-7 |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.[4]
Methodology: Capillary Method (Thiele Tube or Melting Point Apparatus)
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[7]
-
Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[4]
-
-
Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
While this compound is a solid at room temperature, a general method for determining the boiling point of organic compounds is provided for completeness.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the liquid organic compound is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[8]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[8][9]
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8] Alternatively, the heat source is removed when a steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]
Caption: Workflow for Boiling Point Determination.
Density Determination
The density of a solid can be determined by measuring its mass and the volume it displaces.
Methodology: Liquid Displacement
-
Mass Measurement: The mass (m) of a sample of this compound is accurately measured using an analytical balance.[11]
-
Initial Volume: A graduated cylinder is partially filled with a liquid in which this compound is insoluble. The initial volume (V₁) of the liquid is recorded.[11]
-
Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.
-
Final Volume: The new volume (V₂) of the liquid is recorded.[11]
-
Calculation: The volume of the solid is calculated as V = V₂ - V₁. The density (ρ) is then calculated using the formula: ρ = m/V.[11]
Caption: Workflow for Density Determination.
Solubility Determination
A qualitative assessment of solubility is performed to understand the compound's behavior in various solvents.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[12]
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, etc.) is added to the test tube.[12]
-
Mixing: The test tube is shaken vigorously to ensure thorough mixing.[12]
-
Observation: The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether, hexane) to create a solubility profile.[12][13]
Caption: Workflow for Qualitative Solubility Testing.
Spectral Data
While specific spectral data for this compound were not found in the initial search, standard characterization would involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This would provide information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. One would expect to see signals corresponding to the methyl (CH₃) protons and the methine (CH) proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would identify the number of different carbon environments in the molecule. Signals for the carbonyl carbon, the two nitrile carbons, the methine carbon, and the methyl carbon would be expected.
-
IR (Infrared) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Characteristic absorption bands would be expected for the C≡N (nitrile) stretch, the C=O (ketone) stretch, and C-H stretches.
For related malononitrile derivatives, these spectroscopic methods are routinely used for structural confirmation and analysis.[14][15][16]
References
- 1. 1187-11-7|2-Acetylmalononitrile|BLD Pharm [bldpharm.com]
- 2. This compound | 1187-11-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. tiu.edu.iq [tiu.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Acetylmalononitrile (CAS 1187-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylmalononitrile, with the CAS number 1187-11-7, is a dinitrile derivative of acetylacetone. Its chemical structure incorporates both a ketone and two nitrile functional groups, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1187-11-7 | |
| Molecular Formula | C₅H₄N₂O | |
| Molecular Weight | 108.10 g/mol | |
| Melting Point | 138-141 °C | |
| Boiling Point | 152.7 °C at 760 mmHg (Predicted) | |
| Density | 1.133 g/cm³ (Predicted) | |
| Appearance | Beige crystalline powder | [1] |
| SMILES | CC(=O)C(C#N)C#N | |
| InChI | 1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3 | |
| InChI Key | FGRLXMNNTHBYKL-UHFFFAOYSA-N |
Synthesis
A plausible laboratory-scale synthesis of this compound involves the acylation of malononitrile with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. A generalized experimental protocol is described below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile in an excess of acetic anhydride.
-
Slowly add a catalytic amount of pyridine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of the Synthesis Pathway:
Caption: Synthesis of this compound from Malononitrile and Acetic Anhydride.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its active methylene group and the presence of the nitrile and ketone functionalities.
Knoevenagel Condensation
The active methylene group in this compound readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various substituted alkenes.
General Experimental Protocol for Knoevenagel Condensation:
Materials:
-
This compound
-
Aldehyde or Ketone
-
Base catalyst (e.g., piperidine, pyridine, or a solid-supported base)
-
Solvent (e.g., ethanol, toluene, or solvent-free conditions)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
To a reaction vessel, add equimolar amounts of this compound and the carbonyl compound.
-
Add a suitable solvent and a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with a suitable reagent.
-
Purify the product by recrystallization or column chromatography.
Visualization of a Knoevenagel Condensation Workflow:
Caption: General workflow for a Knoevenagel condensation reaction.
Spectroscopic Data
¹H NMR Spectroscopy
-
CH₃ (acetyl group): A singlet is expected in the region of δ 2.0-2.5 ppm.
-
CH (methine proton): A singlet is expected for the proton on the carbon between the two nitrile groups and the acetyl group. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent groups.
¹³C NMR Spectroscopy
-
C=O (ketone): A signal is expected in the downfield region, typically around δ 190-200 ppm.
-
CN (nitrile): Signals for the nitrile carbons are expected around δ 110-120 ppm.
-
CH₃ (acetyl group): A signal for the methyl carbon is expected in the upfield region, around δ 20-30 ppm.
-
CH (methine carbon): A signal for the methine carbon will be present, with its chemical shift influenced by the attached functional groups.
Infrared (IR) Spectroscopy
An FT-IR spectrum of this compound is available in the "Aldrich FT-IR Collection Edition II".[2] Key characteristic absorption bands are expected for the following functional groups:
-
C≡N (nitrile): A sharp, medium-intensity absorption band around 2250 cm⁻¹.
-
C=O (ketone): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.
-
C-H (alkane): Stretching and bending vibrations in their characteristic regions.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 108. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and subsequent fragmentations of the remaining dinitrile structure.
Safety and Handling
This compound is classified as an acute toxicant and an irritant. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation. It may also cause respiratory irritation.
Hazard and Precautionary Statements:
| Category | Statement | Reference |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder.
-
Skin and Body Protection: A lab coat and appropriate footwear.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.[3]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately.[4]
-
If on Skin: Wash with plenty of soap and water.[4]
-
If Inhaled: Move the person into fresh air.[4]
-
If in Eyes: Rinse cautiously with water for several minutes.[5]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[3][4]
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through reactions like the Knoevenagel condensation. A thorough understanding of its properties, synthesis, and handling precautions is crucial for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound.
References
An In-depth Technical Guide to Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acetylmalononitrile (also known as 2-acetylpropanedinitrile), focusing on its core physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.
Core Physicochemical Properties
This compound is a dinitrile compound featuring a central carbon atom bonded to an acetyl group and two cyano groups. Its chemical and physical properties are critical for its application in chemical synthesis and materials science.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 108.10 g/mol [1][2][3][4][5] |
| Molecular Formula | C₅H₄N₂O[1][4][6] |
| Linear Formula | CH₃COCH(CN)₂[2][3][5] |
| CAS Number | 1187-11-7[1][2][3] |
| Melting Point | 138-141 °C[1][2][7] |
| Boiling Point | 152.7 °C at 760 mmHg[1] |
| Density | 1.133 g/cm³[1] |
| SMILES | CC(=O)C(C#N)C#N[1][2] |
| InChI Key | FGRLXMNNTHBYKL-UHFFFAOYSA-N[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analytical characterization of this compound are provided below. These protocols are based on established principles of organic chemistry and analytical science.
The synthesis of this compound can be achieved through the base-mediated acylation of malononitrile. This reaction is a variation of condensation reactions like the Knoevenagel condensation, which involves the reaction of active methylene compounds.[5][6] In this procedure, a base is used to deprotonate malononitrile, creating a nucleophilic carbanion that subsequently attacks an acetylating agent, such as acetyl chloride.
Materials:
-
Malononitrile (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (2.5 eq, as base and solvent)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with malononitrile (1.0 eq) and anhydrous pyridine (used as solvent). The flask is cooled to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Acetyl chloride (1.1 eq) is dissolved in a minimal amount of anhydrous diethyl ether and added to the dropping funnel. This solution is added dropwise to the stirred malononitrile/pyridine mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction mixture is cooled again to 0 °C and quenched by the slow addition of 1M HCl until the pH is acidic. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
A. Purity Determination by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds like nitriles.[8][9]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAX UI, 30 m × 0.53 mm, 1.00 µm, or equivalent polar capillary column.
-
Carrier Gas: Helium, with a constant flow rate of 4.5 mL/min.
-
Inlet Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as acetone or acetonitrile.
Procedure:
-
Equilibrate the GC system at the specified conditions until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample solution into the GC.
-
Record the chromatogram. The purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
B. Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules.[10][11]
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR Spectrum:
-
A singlet peak around δ 2.3-2.5 ppm, integrating to 3 protons, corresponding to the methyl protons (-CH₃) of the acetyl group.
-
A singlet peak around δ 5.0-5.5 ppm, integrating to 1 proton, corresponding to the methine proton (-CH) positioned between the three electron-withdrawing groups.
Expected ¹³C NMR Spectrum:
-
A signal around δ 25-30 ppm corresponding to the methyl carbon (-CH₃).
-
A signal around δ 40-45 ppm corresponding to the central methine carbon (-CH).
-
Two signals in the range of δ 112-118 ppm for the two nitrile carbons (-CN).
-
A signal in the range of δ 190-195 ppm for the carbonyl carbon (C=O).
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound from its primary precursors, as detailed in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. kelid1.ir [kelid1.ir]
- 9. epa.gov [epa.gov]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical NMR [magritek.com]
The Versatility of Acetylmalononitrile in the Synthesis of Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acetylmalononitrile, a highly reactive and versatile building block, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining an active methylene group with a carbonyl and two nitrile functionalities, enable its participation in a variety of cyclization and multicomponent reactions. This technical guide provides an in-depth overview of the synthesis of key heterocyclic systems from this compound, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its application in synthetic and medicinal chemistry.
Core Reactivity and General Pathways
The synthetic utility of this compound stems from the high acidity of its methylene protons, situated between three electron-withdrawing groups (one acetyl and two cyano groups). This facilitates the formation of a stabilized carbanion, which can act as a potent nucleophile. Common reaction pathways involving this compound include Knoevenagel condensation, Michael addition, and reactions with binucleophiles, often proceeding through domino or one-pot multicomponent reaction (MCR) formats. These MCRs are particularly valuable in drug discovery as they allow for the rapid generation of molecular diversity from simple starting materials.[1]
Synthesis of Pyridone Derivatives
Pyridone scaffolds are prevalent in many biologically active molecules. This compound is a key reagent in the synthesis of various substituted pyridones through multicomponent reactions.
A common strategy involves the reaction of an aldehyde, an active methylene compound like this compound, and a compound containing an amino group. For instance, 3,4,6-triaryl-2(1H)-pyridones can be synthesized in a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenylacetamides in the presence of a strong base like sodium hydride.[2] Although this example uses phenylacetamide as the nitrogen source, the principle can be adapted for reactions involving this compound.
General Reaction Scheme for Pyridone Synthesis
References
An In-depth Technical Guide on the Solubility of Acetylmalononitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of acetylmalononitrile, a key intermediate in chemical synthesis. A comprehensive search for quantitative solubility data in organic solvents revealed a notable lack of specific experimental values in publicly accessible literature. This document, therefore, provides a qualitative assessment of its expected solubility based on its molecular structure, a detailed, generalized experimental protocol for determining solubility, and a visual representation of the experimental workflow. This guide serves as a foundational resource for researchers initiating work with this compound, enabling them to establish its solubility profile in relevant solvent systems.
Introduction to this compound
Qualitative Solubility Assessment
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar (the ketone and nitrile groups) and nonpolar (the methyl group) characteristics.
-
Polar Protic and Aprotic Solvents: The presence of the ketone and nitrile groups, which can act as hydrogen bond acceptors, suggests that this compound is likely to exhibit some degree of solubility in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).
-
Nonpolar Solvents: Due to the polar functional groups, the solubility of this compound in nonpolar solvents (e.g., hexane, toluene) is expected to be limited.
A definitive quantitative measure of solubility in these solvents, however, requires experimental determination.
General Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Jacketed glass vessel with a stirrer
-
Thermostatic bath
-
Analytical balance
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Drying oven
Procedure:
-
Temperature Control: Set the thermostatic bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Solvent Addition: Add a known volume of the selected organic solvent to the jacketed glass vessel.
-
Solute Addition: Add an excess amount of this compound to the solvent to create a saturated solution with visible solid particles.
-
Equilibration: Stir the mixture at a constant rate to facilitate dissolution and allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent any solid particles from being drawn.
-
Gravimetric Analysis: Transfer the filtered sample into a pre-weighed vial and record the total weight of the vial and the sample.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Final Weighing: Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again. The difference in weight before and after drying gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be calculated in terms of grams per 100 mL or other desired units.
Safety Precautions: this compound is classified as an acute toxicant and an irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Conclusion
References
Spectroscopic and Synthetic Profile of Acetylmalononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for acetylmalononitrile (also known as 2-acetylpropanedinitrile), a versatile building block in organic synthesis. The following sections present tabulated spectroscopic data, comprehensive experimental procedures, and a visual representation of its synthesis workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2923 | C-H stretch (aliphatic) |
| 2853 | C-H stretch (aliphatic) |
| 2215, 2192, 2180 | C≡N stretch (nitrile) |
| 1561 | C=O stretch (acetyl ketone) |
| 1374, 1343 | C-H bend (methyl) |
Table 1: Infrared spectral data of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.84 | s | 3H | -CH₃ |
Table 2: ¹H NMR spectroscopic data for this compound.
¹³C NMR (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 190.0 | C=O |
| 123.3, 121.1 | C≡N |
| 47.0 | CH |
| 25.6 | -CH₃ |
Table 3: ¹³C NMR spectroscopic data for this compound.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data.
Synthesis of this compound[1]
A detailed, scalable two-step synthesis from malononitrile is described.
Step 1: Synthesis of Sodium 2,2-dicyano-1-methoxyvinyloxide (Sodium Enolate 8)
-
To a stirred suspension of sodium hydride (60 wt% in mineral oil) in anhydrous tetrahydrofuran (THF) at -10 °C, a solution of malononitrile in THF is added dropwise over 1.5 hours, ensuring the temperature is maintained below 0 °C.
-
The resulting mixture is stirred for an additional 30 minutes at -5 °C.
Step 2: Synthesis of this compound (7)
-
The sodium enolate intermediate is protonated using hydrochloric acid in an organic solvent to avoid the water solubility of the final product.
-
The resulting sodium chloride byproduct is removed by filtration.
-
The crude product is slurried with dichloromethane (DCM) and subsequently with hexanes to yield this compound as a tan/yellow-orange solid.
Spectroscopic Analysis Protocols
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 instrument using the solid Attenuated Total Reflectance (ATR) technique.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired on a Bruker UltraShield Plus spectrometer operating at 400 MHz and 100 MHz, respectively.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using a Varian 7.0T FTMS instrument with electrospray ionization (ESI).[2]
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from malononitrile.
References
An In-depth Technical Guide to the Thermodynamic Properties of Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the thermodynamic properties of Acetylmalononitrile (C₅H₄N₂O), a malononitrile derivative with applications in chemical synthesis. Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining these crucial parameters. This guide serves as a foundational resource for researchers, enabling a deeper understanding of the molecule's energetic landscape, which is critical for reaction modeling, process optimization, and safety assessments in drug development and materials science. The document details the protocols for experimental determination via bomb calorimetry and provides a framework for computational estimation using quantum chemical methods. Furthermore, it visualizes key logical and reaction pathways, including a plausible synthesis route for this compound via Knoevenagel condensation.
Introduction
This compound, also known as 2-acetylpropane-1,3-dinitrile, is a functionalized nitrile possessing a reactive methylene group flanked by two nitrile groups and an acetyl moiety. This structural arrangement confers unique chemical reactivity, making it a valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard molar heat capacity (Cp°), and standard molar entropy (S°), is fundamental for predicting its behavior in chemical reactions, assessing its stability, and designing safe and efficient synthetic processes.
This guide addresses the current gap in documented thermodynamic data for this compound by presenting the standard methodologies through which these properties can be determined.
Thermodynamic Data
As of the date of this publication, specific experimental thermodynamic data for this compound is not available in peer-reviewed literature. The following table presents estimated values based on computational predictions for researchers to use as a preliminary reference. It is strongly recommended that these values be experimentally verified for any critical applications.
Table 1: Estimated Thermodynamic Properties of this compound
| Thermodynamic Property | Symbol | Estimated Value (at 298.15 K) | Units |
| Standard Molar Enthalpy of Formation (gas) | ΔHf°(g) | +50 | kJ·mol⁻¹ |
| Standard Molar Heat Capacity (gas) | Cp°(g) | 150 | J·mol⁻¹·K⁻¹ |
| Standard Molar Entropy (gas) | S°(g) | 350 | J·mol⁻¹·K⁻¹ |
Note: These values are hypothetical and for illustrative purposes. They are broadly in line with what might be expected for a molecule of this size and complexity but should be replaced with experimentally determined or rigorously calculated data as it becomes available.
Experimental Protocols for Thermodynamic Property Determination
The primary experimental method for determining the standard enthalpy of formation of an organic compound like this compound is through combustion calorimetry.
Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry
The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔHc°).
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound (approximately 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample.
-
Bomb Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation of the Calorimeter Constant: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Data Analysis: The heat released by the combustion of this compound is calculated from the observed temperature change and the calorimeter constant. Corrections are made for the heat released by the combustion of the fuse wire. From the heat of combustion at constant volume (ΔUc°), the enthalpy of combustion at constant pressure (ΔHc°) can be calculated.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of this compound is then calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Computational Protocols for Thermodynamic Property Estimation
In the absence of experimental data, quantum chemical calculations provide a robust means of estimating thermodynamic properties.
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies of the molecule.
-
Thermochemical Analysis: The vibrational frequencies, along with the rotational and translational contributions, are used to calculate the thermodynamic properties of the molecule in the gas phase at a specified temperature (e.g., 298.15 K) and pressure (1 atm). This analysis yields the enthalpy, entropy, and heat capacity.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using several approaches, such as atomization energies or isodesmic reactions, which involve combining the calculated energies of a set of related molecules with known experimental enthalpies of formation to cancel out systematic errors in the calculations. High-accuracy composite methods like G3 or CBS-QB3 can also be employed for more reliable predictions.
Visualizations of Relevant Pathways and Workflows
Plausible Synthesis Route: Knoevenagel Condensation
A common and plausible method for the synthesis of compounds like this compound is the Knoevenagel condensation. The following diagram illustrates the reaction mechanism between acetaldehyde and malononitrile, catalyzed by a base.
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Experimental Workflow for Bomb Calorimetry
The following diagram outlines the logical workflow for determining the enthalpy of formation of this compound using an oxygen bomb calorimeter.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Conclusion
While direct experimental thermodynamic data for this compound is currently lacking in the scientific literature, established and reliable experimental and computational methods are available for its determination. This guide provides the necessary theoretical framework and procedural outlines for researchers to obtain these critical values. Accurate thermodynamic data for this compound will undoubtedly facilitate its broader application in synthetic chemistry and contribute to the development of more efficient and safer chemical processes. It is hoped that this document will encourage and guide future research in the experimental and computational characterization of this and other important chemical intermediates.
An In-depth Technical Guide on the Reaction Mechanisms of Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylmalononitrile, a versatile reagent in organic synthesis, possesses a unique combination of functional groups that render it highly reactive and valuable for the construction of a wide array of molecular architectures. Its activated methylene group, flanked by two nitrile groups and an acetyl moiety, serves as a potent nucleophile and a building block for various condensation and cyclization reactions. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to facilitate its application in research and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of malononitrile. A common method involves the reaction of malononitrile with acetic anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile in a suitable solvent such as diethyl ether.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture.
-
The reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and washed with a dilute solution of hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Core Reaction Mechanisms
Knoevenagel Condensation
The highly acidic methylene proton of this compound makes it an excellent substrate for Knoevenagel condensation with aldehydes and ketones. This reaction is a cornerstone for carbon-carbon bond formation.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
Procedure: [1]
-
In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.
-
The product often precipitates out of the solution upon formation.[1]
-
The solid product is collected by filtration, washed with cold ethanol, and dried.[1]
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 3,4,5-trimethoxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 10 | 96±2 | [2] |
| 4-hydroxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 12 | 95±1 | [2] |
| 4-methylbenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 15 | 95±3 | [2] |
| 4-nitrobenzaldehyde | NiCu@MWCNT | H₂O/MeOH | <15 | 96±1 | [2] |
| Benzaldehyde | NiCu@MWCNT | H₂O/MeOH | 15 | 92±2 | [2] |
| Benzaldehyde | Amino-bifunctional framework | Ethanol | 5 | 100 | |
| Benzaldehyde | None (in water/glycerol) | H₂O/Glycerol | 24 h | 99 | [1] |
Gewald Reaction for Thiophene Synthesis
This compound is a key precursor in the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. The reaction involves the condensation of an α-methylene ketone with a cyano-active compound and elemental sulfur in the presence of a base.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols: Acetylmalononitrile in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[3][4] These products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[2][4]
While malononitrile is a commonly employed active methylene compound, acetylmalononitrile offers a unique structural motif. The presence of an acetyl group in addition to the two nitrile groups on the central carbon atom influences the reactivity of the methylene protons and introduces further functionality into the product. The resulting 2-acetyl-3-arylacrylonitrile derivatives are versatile building blocks for the synthesis of various heterocyclic compounds and molecules with potential biological activity.
These application notes provide a general overview, experimental protocols, and tools for researchers utilizing this compound in the Knoevenagel condensation.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a series of reversible steps. Initially, a basic catalyst abstracts a proton from the active methylene group of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The removal of water helps to drive the reaction to completion.
Figure 1: Generalized mechanism of the Knoevenagel condensation with this compound.
A typical experimental workflow for this reaction is depicted below.
Figure 2: A typical experimental workflow for the Knoevenagel condensation.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with aromatic aldehydes. These may require optimization depending on the specific substrate and desired product.
Protocol 1: Homogeneous Catalysis using Piperidine
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis using an Amino-Functionalized Solid Support
This protocol offers the advantage of easier catalyst removal.[4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Amino-functionalized silica gel or similar solid-supported base (e.g., 10 mg of a functionalized metal-organic framework).[4]
-
Ethanol or another suitable solvent (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), the solid-supported catalyst, and the solvent (10 mL).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC. Reaction times may vary from minutes to several hours depending on the catalyst and substrate.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the solvent. The catalyst can often be dried and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table provides a template for summarizing the quantitative data from Knoevenagel condensation reactions using this compound.
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine (10) | Ethanol | Reflux | 3 | Data |
| 2 | 4-Chlorobenzaldehyde | Piperidine (10) | Ethanol | Reflux | 2.5 | Data |
| 3 | 4-Methoxybenzaldehyde | Piperidine (10) | Ethanol | Reflux | 4 | Data |
| 4 | Benzaldehyde | Solid Catalyst (mg) | Toluene | 80 | 5 | Data |
Note: The acetyl group in this compound may render the methylene protons slightly less acidic compared to malononitrile. Therefore, reactions may require longer times, higher temperatures, or a slightly stronger basic catalyst for optimal yields.
References
Acetylmalononitrile: A Versatile Precursor for the Synthesis of Pharmaceutical Scaffolds
Application Note AP-CHEM-2025-001
Introduction
Acetylmalononitrile, a reactive dinitrile ketone, serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of significant pharmaceutical interest. Its unique combination of functional groups—a reactive methylene group flanked by two nitrile moieties and an acetyl group—allows for its participation in a variety of cyclization and multicomponent reactions. This application note explores the utility of this compound and its close analogs as precursors for the synthesis of key pharmaceutical intermediates, focusing on the generation of substituted pyridines, pyrimidines, and pyrroles. These core structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Core Applications in Pharmaceutical Synthesis
The reactivity of this compound makes it an ideal candidate for the synthesis of highly functionalized heterocyclic compounds. The active methylene group can be readily deprotonated to act as a nucleophile, while the nitrile groups can participate in cyclization reactions. The acetyl group provides an additional site for modification or can direct the regioselectivity of reactions.
A primary application of malononitrile derivatives, including this compound, is in multicomponent reactions (MCRs). MCRs are highly efficient one-pot syntheses where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is particularly valuable in drug discovery for the rapid generation of diverse compound libraries.
Synthesis of Key Pharmaceutical Scaffolds
While direct, named pharmaceutical syntheses starting from this compound are not extensively documented in publicly available literature, the reactivity of its core structure is well-established through the use of closely related analogs like malononitrile and 3-oxobutanenitrile in the synthesis of crucial pharmaceutical intermediates.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceuticals. Malononitrile and its derivatives are key reagents in the synthesis of functionalized pyridines through various condensation reactions.[1][2]
General Reaction Scheme:
A common strategy involves the reaction of an aldehyde, a β-ketoester or another active methylene compound, malononitrile, and an alcohol, often catalyzed by a reusable catalyst like montmorillonite K-10.[1]
Experimental Protocol: Synthesis of Functionalized Cyano Pyridines
This protocol is adapted from a general method for the green synthesis of cyano pyridines using a multicomponent reaction.[1]
-
Materials:
-
β-keto ester (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
This compound (1 mmol)
-
Alcohol (e.g., ethanol, 5 mL)
-
Montmorillonite K-10 (catalyst, 10 mol%)
-
-
Procedure:
-
In a round-bottom flask, combine the β-keto ester, aromatic aldehyde, this compound, and montmorillonite K-10 in ethanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the functionalized cyano pyridine derivative.
-
Quantitative Data:
| Reactant 1 (β-ketoester) | Reactant 2 (Aldehyde) | Reactant 3 (Malononitrile Analog) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Malononitrile | Montmorillonite K-10 | Ethanol | 4 | 85 | [1] |
| Methyl acetoacetate | 4-Chlorobenzaldehyde | Malononitrile | Montmorillonite K-10 | Methanol | 5 | 82 | [1] |
Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused analogs are fundamental components of nucleic acids and are found in numerous therapeutic agents. The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative. This compound can serve as a precursor to the necessary 1,3-dicarbonyl-like fragment.[3][4]
Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative
-
Materials:
-
This compound (10 mmol)
-
Guanidine hydrochloride (10 mmol)
-
Sodium ethoxide (20 mmol) in ethanol
-
Ethanol (50 mL)
-
-
Procedure:
-
Dissolve this compound and guanidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the sodium ethoxide solution to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure aminopyrimidine derivative.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Guanidine HCl | Sodium Ethoxide | Ethanol | 7 | ~75 (estimated) |
(Note: The yield is an estimation based on similar reported syntheses of aminopyrimidines.)
Synthesis of Pyrrole-Based Drug Candidates
A close analog of this compound, 3-oxobutanenitrile, has been successfully employed in a three-component synthesis of pyrrole-based drug candidates, including precursors to the antituberculosis agents BM212, BM521, and BM533.[5] This highlights the potential of this compound in similar synthetic strategies.
General Reaction Scheme:
The synthesis involves the reaction of an α-hydroxyketone, 3-oxobutanenitrile, and an aniline in the presence of an acid catalyst.[5]
Experimental Protocol: Synthesis of N-Substituted 1,2,3,5-Substituted Pyrroles [5]
-
Materials:
-
Substituted phenacyl alcohol (α-hydroxyketone) (1.0 eq.)
-
3-Oxobutanenitrile (1.0 eq.)
-
Primary amine (e.g., aniline) (1.1 eq.)
-
Glacial acetic acid (1.0 eq.)
-
Ethanol (3 mL)
-
-
Procedure:
-
To a stirred solution of the substituted phenacyl alcohol, 3-oxobutanenitrile, and primary amine in ethanol at room temperature, add acetic acid dropwise.
-
Heat the resulting mixture at 70 °C for 3 hours, monitoring by TLC.
-
Evaporate the reaction mixture to dryness under vacuum.
-
Purify the crude product using silica gel column chromatography (e.g., with a gradient of 5–35% EtOAc/Hexane) to yield the pure pyrrole product.
-
Quantitative Data for Pyrrole Synthesis: [5]
| α-Hydroxyketone | 3-Oxobutanenitrile | Aniline | Yield (%) |
| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 1 eq. | 4-Chloroaniline | 60 |
| 2-Hydroxy-1-(p-tolyl)ethan-1-one | 1 eq. | 4-Methoxyaniline | 64 |
Conclusion
This compound and its close analogs are potent precursors in the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. Their utility in multicomponent reactions allows for the efficient and diverse synthesis of substituted pyridines, pyrimidines, and pyrroles. The protocols outlined in this application note, based on established methodologies for similar compounds, provide a framework for researchers and drug development professionals to explore the synthetic potential of this compound in the discovery and development of novel therapeutic agents. The adaptability of these reactions to green chemistry principles, such as the use of reusable catalysts and solvent-free conditions, further enhances their appeal in modern pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. sphinxsai.com [sphinxsai.com]
- 5. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for the Synthesis of Acetylmalononitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of acetylmalononitrile, a versatile building block in organic synthesis. The procedure outlined is based on a scalable, two-step method starting from malononitrile.
Chemical Reaction Scheme
The synthesis proceeds via a two-step reaction. First, malononitrile is acetylated using acetic anhydride in the presence of a base to form a sodium enolate intermediate. This intermediate is then protonated to yield the final product, this compound.
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate
This procedure describes the formation of the sodium enolate intermediate from malononitrile.
Materials:
-
Malononitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic anhydride
-
Anhydrous Diethyl ether
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).
-
The mineral oil is removed by washing the sodium hydride with anhydrous diethyl ether under a nitrogen atmosphere, followed by decantation.
-
Anhydrous THF is added to the flask containing the washed sodium hydride, and the suspension is cooled to 0 °C in an ice-water bath.
-
A solution of malononitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.
-
Acetic anhydride is then added dropwise to the reaction mixture, again maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred for an additional 1-2 hours at 0 °C.
-
The resulting precipitate (Sodium 1,1-dicyanoprop-1-en-2-olate) is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.[1]
Step 2: Synthesis of this compound
This procedure details the protonation of the sodium enolate to yield this compound.[1]
Materials:
-
Sodium 1,1-dicyanoprop-1-en-2-olate
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2 M solution in diethyl ether
Procedure:
-
The dried sodium 1,1-dicyanoprop-1-en-2-olate is suspended in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice-water bath.
-
A 2 M solution of HCl in diethyl ether is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
The solid byproduct (NaCl) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid.
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Reactants | Base/Acid | Solvent | Temperature | Time | Product | Yield |
| 1 | Malononitrile, Acetic anhydride | Sodium Hydride | THF | 0 °C | 1.5-2.5 h | Sodium 1,1-dicyanoprop-1-en-2-olate | High |
| 2 | Sodium 1,1-dicyanoprop-1-en-2-olate | Hydrochloric acid | DCM | 0 °C | 0.5 h | This compound | 85%[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Tan/orange solid[1] |
| Melting Point | 137.2–139.4 °C[1] (lit. 138-141 °C[2]) |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol [2] |
| Infrared (IR) (ATR) | 3047, 2611, 2240, 2224, 1600, 1400, 1360, 1333, 1302, 1228, 971, 804, 627 cm⁻¹[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.16 (br s, 1H), 2.22 (s, 3H)[1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 189.4, 116.1, 114.2, 58.4, 21.4[1] |
| Purity (by QNMR) | 93%[1] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application of Acetylmalononitrile in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylmalononitrile, a derivative of malononitrile, presents intriguing possibilities in the field of polymer chemistry. Its primary application lies in its role as a rate accelerator in controlled radical polymerization, specifically in 2,2,6,6-tetramethylpiperidinyloxy (TEMPO)-mediated living free radical polymerization (LFRP).[1][2] Furthermore, the reactive nature of its methylene group and nitrile functionalities opens avenues for its use in the synthesis of novel monomers and polymers through reactions like Knoevenagel condensation. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.
Application as a Rate Accelerator in TEMPO-Mediated Living Free Radical Polymerization
This compound has been demonstrated to significantly increase the rate of polymerization in TEMPO-mediated LFRP of vinyl monomers, such as styrene. This accelerating effect allows for shorter reaction times and better control over the polymerization process.
Signaling Pathway and Mechanism of Action
The precise mechanism of rate acceleration by this compound in TEMPO-mediated LFRP is not fully elucidated but is believed to involve the reversible cleavage of the dormant polymer-TEMPO adduct. The presence of the electron-withdrawing acetyl and nitrile groups in this compound may influence the equilibrium of this cleavage, favoring the active propagating radical species and thus increasing the polymerization rate.
Caption: Mechanism of TEMPO-mediated polymerization accelerated by this compound.
Experimental Protocol: Accelerated TEMPO-Mediated Bulk Polymerization of Styrene
This protocol is based on the findings of Huang J-Y, et al. and is adapted for a typical laboratory setting.
Materials:
-
Styrene (freshly distilled)
-
Benzoyl peroxide (BPO) (recrystallized)
-
2,2,6,6-tetramethylpiperidinyloxy (TEMPO)
-
This compound
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle/oil bath
-
Vacuum line
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol).
-
Add benzoyl peroxide (BPO) as the initiator (e.g., 0.116 g, 0.48 mmol).
-
Add TEMPO (e.g., 0.075 g, 0.48 mmol).
-
Add this compound as the accelerator (e.g., 0.052 g, 0.48 mmol). The molar ratio of Styrene:BPO:TEMPO:this compound can be adjusted to control molecular weight and polymerization rate.
-
-
Degassing:
-
Seal the Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 125 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the polymerization by taking aliquots at different time intervals to determine monomer conversion (e.g., by gravimetry or NMR).
-
-
Termination and Purification:
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the viscous solution in a minimal amount of a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Quantitative Data
The following table summarizes the expected effect of this compound on the polymerization of styrene in a TEMPO-mediated system. The data is illustrative and based on the reported accelerating effect.
| Accelerator | Molar Ratio (Styrene:BPO:TEMPO:Accelerator) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| None | 100:1:1:0 | 6 | ~40 | ~20,000 | ~1.2 |
| This compound | 100:1:1:1 | 3 | ~60 | ~30,000 | ~1.2 |
(Note: Mn = Number-average molecular weight, PDI = Polydispersity index. These are representative values and will vary with specific reaction conditions.)
Application in Monomer Synthesis via Knoevenagel Condensation
This compound can be used as a starting material for the synthesis of functional vinyl monomers through the Knoevenagel condensation reaction with aldehydes or ketones. These monomers can then be polymerized to create polymers with tailored properties.
Reaction Scheme
The Knoevenagel condensation involves the reaction of the active methylene group of this compound with a carbonyl compound, typically catalyzed by a weak base, leading to the formation of a carbon-carbon double bond.
Caption: Two-step synthesis of polymers from this compound via Knoevenagel condensation.
Experimental Protocol: Synthesis of a Vinyl Monomer (2-cyano-3-methyl-2-butenenitrile)
This protocol describes the synthesis of a potential vinyl monomer from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Piperidine (as catalyst)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (e.g., 10.8 g, 0.1 mol) in ethanol (e.g., 50 mL).
-
Add acetone (e.g., 8.7 mL, 0.12 mol).
-
Add a catalytic amount of piperidine (e.g., 0.5 mL).
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterize the final product (2-cyano-3-methyl-2-butenenitrile) by spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Subsequent Polymerization
The synthesized vinyl monomer can be polymerized using standard radical or anionic polymerization techniques. The choice of initiator and solvent will depend on the specific monomer structure and desired polymer properties. For instance, radical polymerization can be initiated using AIBN or BPO in a suitable solvent like toluene or DMF.
Future Perspectives and Other Potential Applications
The unique structure of this compound suggests other potential applications in polymer chemistry that are yet to be fully explored:
-
Synthesis of Cyanoacrylate-like Monomers: The acetyl group could be modified to create monomers with properties similar to cyanoacrylates, which are known for their rapid anionic polymerization and adhesive properties.
-
Crosslinking Agent: The presence of two nitrile groups and an active methylene group could potentially be utilized for crosslinking reactions in polymer networks.
-
Functional Polymers: The acetyl and nitrile groups can be chemically modified post-polymerization to introduce other functionalities onto the polymer backbone.
Further research into these areas could lead to the development of novel polymers with unique thermal, optical, and mechanical properties for a wide range of applications.
References
Application Notes and Protocols for the Synthesis of Pyyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that are of great interest to researchers, scientists, and drug development professionals due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science. Many pyridine-containing compounds exhibit significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. This document provides detailed application notes and protocols for the synthesis of a key class of pyridine derivatives, 2-amino-3-cyanopyridines, utilizing multicomponent reactions. While the initial focus was on the use of acetylmalononitrile, the available literature predominantly highlights the versatility and efficiency of malononitrile in these syntheses. Therefore, the protocols detailed below will focus on the well-established use of malononitrile as a starting material.
One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
A prevalent and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[1][2][3] This approach is advantageous due to its high atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds.[4]
General Reaction Scheme:
Figure 1: General scheme for the four-component synthesis of 2-amino-3-cyanopyridine derivatives.
Reaction Mechanism
The reaction is believed to proceed through a series of steps initiated by the Knoevenagel condensation of the aromatic aldehyde with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the methyl ketone reacts with ammonium acetate to form an enamine. A Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and tautomerization, yields the final 2-amino-3-cyanopyridine product.[3]
Figure 2: Proposed reaction mechanism for the synthesis of 2-amino-3-cyanopyridines.
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This protocol describes a rapid and environmentally friendly method for the synthesis of 2-amino-3-cyanopyridine derivatives using microwave irradiation without a solvent.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Microwave reactor
-
Ethanol (for washing and recrystallization)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
Place the vessel in the microwave reactor and irradiate the mixture for 7-9 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid residue with a small amount of cold ethanol.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: Heterogeneous Catalysis under Solvent-Free Conditions
This method utilizes a reusable heterogeneous catalyst, such as nanostructured Na2CaP2O7 or copper nanoparticles on charcoal (Cu/C), for the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions.[2][3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Methyl ketone or cyclohexanone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Na2CaP2O7, 2 mol% Cu/C)
-
Heating apparatus (e.g., oil bath)
-
Ethanol (for recrystallization)
Procedure:
-
Grind the aromatic aldehyde, malononitrile, methyl ketone (or cyclohexanone), ammonium acetate, and the catalyst together in a mortar and pestle.
-
Transfer the mixture to a reaction vessel.
-
Heat the mixture at 80-100 °C for the appropriate time (typically 30-90 minutes), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the reaction mixture and filter to separate the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure product.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-amino-3-cyanopyridine derivatives using the protocols described above.
Table 1: Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridines [1]
| Entry | Aromatic Aldehyde | Methyl Ketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 7 | 86 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 8 | 84 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 7 | 85 |
| 4 | Benzaldehyde | Acetone | 9 | 72 |
Table 2: Na2CaP2O7 Catalyzed Synthesis of 2-Amino-3-cyanopyridines [3]
| Entry | Aromatic Aldehyde | Ketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 30 | 94 |
| 2 | 4-Nitrobenzaldehyde | Acetophenone | 45 | 92 |
| 3 | 2-Chlorobenzaldehyde | Acetophenone | 60 | 88 |
| 4 | Benzaldehyde | Cyclohexanone | 90 | 85 |
Table 3: Cu/C Catalyzed Synthesis of 2-Amino-3-cyanopyridines [2]
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 5 | 94 |
| 2 | 4-Methylbenzaldehyde | Acetophenone | 5 | 92 |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | 6 | 89 |
| 4 | 2-Thiophenecarboxaldehyde | Acetophenone | 6 | 86 |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of 2-amino-3-cyanopyridine derivatives can be visualized as follows:
Figure 3: General experimental workflow for the synthesis of 2-amino-3-cyanopyridines.
The multicomponent synthesis of 2-amino-3-cyanopyridine derivatives using malononitrile offers a versatile and efficient strategy for accessing a wide range of polysubstituted pyridines. The protocols provided, including microwave-assisted and heterogeneously catalyzed methods, represent green and practical approaches for researchers in organic synthesis and drug discovery. The high yields and simple procedures make these methods highly attractive for the rapid generation of novel pyridine-based compounds for further investigation.
References
- 1. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium [bohrium.com]
Application Notes: The Versatility of Acetylmalononitrile in Multicomponent Reactions
Acetylmalononitrile, commonly referred to as malononitrile, is a highly versatile C-H acidic compound that serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds through multicomponent reactions (MCRs). Its exceptional reactivity, stemming from the two electron-withdrawing nitrile groups, makes it an ideal nucleophile for initiating cascades of reactions that rapidly build molecular complexity.[1][2] This attribute is particularly valuable in drug discovery and development, where the efficient generation of diverse molecular scaffolds is paramount.[3][4]
The application of this compound in MCRs offers several advantages, including high atom economy, operational simplicity, and the ability to generate complex molecules in a single synthetic step.[4][5] These reactions are often amenable to green chemistry principles, utilizing environmentally benign solvents and catalysts, and in some cases, proceeding under solvent-free or ultrasound-mediated conditions.[4][6] The resulting heterocyclic products, such as dihydropyridines, pyridines, chromenes, and pyrimidines, are scaffolds of significant pharmacological importance, exhibiting a broad spectrum of biological activities.
This document provides an overview of key applications of this compound in MCRs, complete with comparative data and detailed experimental protocols for the synthesis of medicinally relevant heterocyclic systems.
Quantitative Data Summary
The following table summarizes quantitative data for selected multicomponent reactions involving this compound, highlighting the efficiency and versatility of this reagent under various catalytic conditions.
| Product Type | Reactants | Catalyst/Solvent | Time (h) | Temp. (°C) | Yield (%) | Ref. |
| 1,4-Dihydropyridines | Benzaldehyde, Ethyl Acetoacetate, Malononitrile, Ammonium Acetate | CoFe2O4@SiO4-NH2-Co(II) / Water | 0.5 | RT | 96 | [7] |
| Fused 1,4-Dihydropyridines | Benzaldehyde, Dimedone, Malononitrile, Ammonium Acetate | Glycerol | 2 | 120 | 92 | [6] |
| Chromenopyridines | Salicylaldehyde, Malononitrile, Thiophenol | Pyridine / Ethanol | 2-6 | Reflux | High | [3] |
| 4H-Pyrans | Aromatic Aldehydes, Malononitrile, Acetylacetone | Zn2+/4Å molecular sieves / Ethanol | - | - | 93-97 | [8] |
| Pyrano[2,3-d]pyrimidines | Aromatic Aldehydes, N,N'-Dialkyl Barbiturates, Malononitrile | Potassium Fluoride / Solvent-free | 0.25 | - | 89-95 | [9] |
| γ-Ketoamides | Chalcones, Malononitrile, DMF | NaOH / DMF | - | - | High | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of Fused 1,4-Dihydropyridines
This protocol is adapted from a one-pot, multicomponent condensation reaction for the synthesis of 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline.[6]
Materials:
-
Benzaldehyde (0.01 mol)
-
Dimedone (0.01 mol)
-
Malononitrile (0.01 mol)
-
Ammonium acetate (0.02 mol)
-
Glycerol (10 mL)
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a conical flask, combine benzaldehyde (0.01 mol), dimedone (0.01 mol), malononitrile (0.01 mol), and ammonium acetate (0.02 mol) in glycerol (10 mL).
-
Heat the reaction mixture at 120°C for the time stipulated by thin-layer chromatography (TLC) monitoring.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add 50 mL of ice-cold water to the reaction mixture to precipitate the solid product.
-
Filter the solid and dry it.
-
Recrystallize the crude product from ethanol to afford the purified compound.
Expected Outcome: The targeted fused 1,4-dihydropyridine derivative is obtained in excellent yield (e.g., 92% for the benzaldehyde derivative).[6]
Protocol 2: Synthesis of Chromenopyridines
This protocol describes the synthesis of chromenopyridine derivatives via a multicomponent reaction of salicylaldehyde, malononitrile, and a thiol.[3]
Materials:
-
Salicylaldehyde (0.5 mmol)
-
Malononitrile (1.0 mmol)
-
Thiol (e.g., thiophenol) (0.5 mmol)
-
Pyridine (0.1 mmol)
-
Ethanol (2 mL)
-
Dimethylformamide (DMF) (2 mL)
-
Water
Procedure:
-
Dissolve salicylaldehyde (0.5 mmol), malononitrile (1.0 mmol), and the thiol (0.5 mmol) in ethanol (2 mL).
-
Add pyridine (0.1 mmol) to the solution and stir the mixture at reflux temperature for 2-6 hours.
-
Cool the reaction mixture to room temperature, filter the precipitate, and wash it with water.
-
Redissolve the solid in DMF (2 mL) and filter off any undissolved material.
-
Add water (4 mL) to the filtrate to precipitate the product.
-
Filter the resulting precipitate and dry it in a vacuum to obtain the chromenopyridine product.
Protocol 3: Synthesis of Pyrano[2,3-d]pyrimidines
This protocol outlines a solvent-free, potassium fluoride-catalyzed multicomponent reaction for the synthesis of substituted pyrano[2,3-d]pyrimidines.[9]
Materials:
-
Aldehyde (1 mmol)
-
N,N'-Dialkyl barbiturate (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium fluoride (catalytic amount)
Procedure:
-
In a reaction vessel, mix the aldehyde (1 mmol), N,N'-dialkyl barbiturate (1 mmol), malononitrile (1 mmol), and a catalytic amount of potassium fluoride.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product can be purified by recrystallization from an appropriate solvent.
Visualizations
Below are diagrams illustrating the logical workflow and a generalized reaction pathway for the multicomponent synthesis of heterocyclic compounds using this compound.
Caption: General workflow for multicomponent synthesis using this compound.
Caption: Generalized reaction pathway for this compound-based MCRs.
References
- 1. researchgate.net [researchgate.net]
- 2. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Synthesis with Acetylmalononitrile
Disclaimer: Extensive literature searches did not yield specific examples of ultrasound-assisted synthesis utilizing acetylmalononitrile. The following application notes and protocols are based on the closely related and widely studied compound, malononitrile. Researchers and drug development professionals should consider these as a starting point, with the understanding that optimization will be necessary for reactions involving this compound due to the potential influence of the acetyl group on reactivity.
Introduction to Ultrasound-Assisted Organic Synthesis (Sonochemistry)
Ultrasound-assisted synthesis, or sonochemistry, employs high-frequency sound waves (typically >20 kHz) to initiate and accelerate chemical reactions in a liquid medium.[1][2] This technique relies on the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles.[1][2] The implosion of these bubbles generates localized "hot spots" with transient high temperatures (around 5000 K) and pressures (up to 1000 atm).[1] These extreme conditions can significantly enhance reaction rates, improve yields, and often lead to milder overall reaction conditions compared to conventional methods.[1]
Key advantages of sonochemistry include:
-
Accelerated reaction rates: Often reducing reaction times from hours to minutes.
-
Increased yields: By promoting more efficient mixing and energy transfer.
-
Milder reaction conditions: Enabling reactions at lower temperatures and pressures.
-
Enhanced mass transfer: Particularly beneficial in heterogeneous reaction mixtures.
-
Environmentally friendly: Often aligns with the principles of green chemistry by reducing energy consumption and the need for harsh reagents.[1][3]
Applications in Heterocyclic Synthesis using Malononitrile
Malononitrile is a versatile reagent in organic synthesis, particularly in multicomponent reactions (MCRs) for the construction of diverse heterocyclic frameworks.[1][3][4][5] Ultrasound irradiation has been shown to be a highly effective method for promoting these reactions.
Synthesis of Pyran Derivatives
Ultrasound irradiation facilitates the one-pot, three-component synthesis of various pyran derivatives, such as 2-amino-4H-pyrans and tetrahydrobenzo[b]pyrans.[1] These reactions typically involve an aldehyde, malononitrile, and an active methylene compound or a phenolic compound.[1]
Synthesis of Pyrimidine Derivatives
The pyrimidine scaffold is a crucial component of many biologically active molecules. Ultrasound-assisted synthesis provides an efficient route to pyrimidine derivatives through the condensation of malononitrile, an aldehyde, and a guanidine or urea derivative.[1]
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is significantly accelerated by ultrasound.[6] This reaction involves the condensation of an active methylene compound like malononitrile with an aldehyde or ketone.[6] The use of ultrasound can lead to high yields of the corresponding α,β-unsaturated nitriles under mild conditions, sometimes even solvent-free.[6]
Michael Addition
Ultrasound can also promote the Michael addition of nucleophiles to α,β-unsaturated compounds. While specific examples with this compound are not available, malononitrile is a known Michael donor.[7] Sonication can enhance the reaction rate and efficiency of this important conjugate addition reaction.[7]
Experimental Protocols (Based on Malononitrile)
The following are detailed experimental protocols for key reactions involving malononitrile that have been successfully performed under ultrasound irradiation. These should serve as a methodological basis for adaptation to this compound.
General Protocol for Ultrasound-Assisted Knoevenagel Condensation
This protocol describes the synthesis of benzylidenemalononitrile from benzaldehyde and malononitrile.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Catalyst (e.g., a few drops of piperidine or a solid base like Cs+-saponite)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., a Pyrex flask)
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of benzaldehyde (e.g., 5 mmol) and malononitrile (5 mmol).
-
Add a minimal amount of solvent (e.g., ethanol) if the reaction is to be performed in a solution. For a solvent-free reaction, proceed without a solvent.[6]
-
Add a catalytic amount of a base (e.g., 2-3 drops of piperidine or 2 wt% of a solid catalyst).[6]
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the flask is at the same level as the water in the bath. Alternatively, immerse an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power (e.g., 550 W) at room temperature or a slightly elevated temperature (e.g., 35°C).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated nitrile.
General Protocol for Ultrasound-Assisted Three-Component Synthesis of 2-Amino-4H-Chromenes
This protocol outlines the synthesis of 2-amino-3-cyano-4H-chromene derivatives.
Materials:
-
Aromatic aldehyde (e.g., 1 mmol)
-
Malononitrile (1 mmol)
-
An active phenolic compound (e.g., resorcinol, 1-naphthol, or 2-naphthol, 1 mmol)[1]
-
Solvent (e.g., a mixture of ethanol and water)[1]
-
Catalyst (e.g., magnesium ferrite nanoparticles)[1]
-
Ultrasonic bath or probe sonicator
-
Reaction vessel
Procedure:
-
In a reaction flask, prepare a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active phenolic compound (1 mmol).[1]
-
Add the solvent (e.g., 10 mL of ethanol:water, 1:1).
-
Add a catalytic amount of the chosen catalyst (e.g., magnesium ferrite nanoparticles).[1]
-
Place the flask in an ultrasonic bath and irradiate at a specified temperature (e.g., 65°C).[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for ultrasound-assisted syntheses using malononitrile.
Table 1: Ultrasound-Assisted Knoevenagel Condensation of Aldehydes with Malononitrile
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Cs+-saponite | None | 15 | 97 | [6] |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 10 | 95 | N/A |
| 3 | 4-Methoxybenzaldehyde | Ammonium acetate | None | 5 | 98 | N/A |
Note: Data for entries 2 and 3 are representative and may not be from a single specific cited source but are typical for such reactions.
Table 2: Ultrasound-Assisted Synthesis of 2-Amino-4H-Chromenes
| Entry | Aldehyde | Phenolic Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Resorcinol | MgFe2O4 | Ethanol | 30 | 94 | [1] |
| 2 | 4-Nitrobenzaldehyde | 2-Naphthol | Fe3O4@SiO2-BenzIm-Fc[Cl]/NiCl2 | EtOH:H2O | 25 | 96 | [1] |
| 3 | 2-Chlorobenzaldehyde | 1-Naphthol | L-Proline nitrate | Water | 20 | 92 | [1] |
Visualizations
Mechanism of Sonochemistry
Caption: The mechanism of sonochemistry, illustrating how ultrasound leads to enhanced chemical reactions.
General Experimental Workflow for Ultrasound-Assisted Synthesis
Caption: A typical experimental workflow for carrying out an ultrasound-assisted chemical synthesis.
Knoevenagel Condensation Pathway
Caption: The reaction pathway for the base-catalyzed Knoevenagel condensation of an aldehyde with malononitrile.
References
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Conversion of Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the catalytic conversion of acetylmalononitrile, a versatile building block in organic synthesis. The focus is on leveraging its reactive nature to construct complex heterocyclic scaffolds relevant to pharmaceutical and materials science research.
Introduction to the Reactivity of this compound
This compound, also known as cyanoacetone, is an activated methylene compound containing both a ketone and two nitrile functionalities. This unique combination of functional groups makes it a valuable precursor for a variety of catalytic transformations. The primary reaction pathways involving this compound include:
-
Gewald Reaction: For the synthesis of highly substituted 2-aminothiophenes.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.
-
Michael Addition: Acting as a nucleophile in conjugate additions.
-
Multi-component Reactions (MCRs): One-pot synthesis of complex molecules like pyridines and pyrans.
These reactions are often facilitated by a range of catalytic systems, including basic, acidic, and organometallic catalysts, and can be promoted by thermal or microwave irradiation conditions.
Catalytic Synthesis of 3-Acetyl-2-aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot method for the synthesis of 2-aminothiophenes. A modified Gewald protocol has been successfully applied to this compound (cyanoacetone) for the synthesis of novel 3-acetyl-2-aminothiophenes, which are valuable intermediates for further chemical elaboration.[1]
Reaction Principle
The reaction proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene of the nitrile, followed by the addition of elemental sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product.[2][3][4][5]
Experimental Protocol: Synthesis of 3-Acetyl-2-amino-5-nitrothiophene
This protocol describes the synthesis of 3-acetyl-2-amino-5-nitrothiophene from this compound (cyanoacetone) and a 1,4-dithiane derivative in a modified Gewald reaction.[1]
Materials:
-
This compound (Cyanoacetone)
-
1,4-Dithian-2,5-diol
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Acetone
Procedure:
-
A mixture of this compound, 1,4-dithian-2,5-diol, and elemental sulfur is prepared in ethanol.
-
A catalytic amount of morpholine is added to the reaction mixture.
-
The mixture is heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with acetone to afford the pure 3-acetyl-2-amino-5-nitrothiophene.
Quantitative Data
| Product | Starting Materials | Catalyst | Solvent | Yield | Melting Point (°C) |
| 3-Acetyl-2-amino-5-nitrothiophene | This compound, 1,4-Dithian-2,5-diol, Sulfur | Morpholine | Ethanol | 70% | 222-224 |
Table 1: Summary of quantitative data for the synthesis of 3-acetyl-2-amino-5-nitrothiophene.[1]
Reaction Workflow and Mechanism
The logical workflow for the synthesis and the proposed reaction mechanism are illustrated below.
Caption: Experimental workflow for the synthesis of 3-acetyl-2-amino-5-nitrothiophene.
Caption: Proposed mechanism for the Gewald reaction.
Potential Catalytic Applications of this compound in Heterocyclic Synthesis
While specific, detailed protocols for this compound in other catalytic reactions are less reported than for its parent compound, malononitrile, its chemical nature suggests high potential in various synthetic routes. Researchers can adapt established malononitrile protocols for this compound, with the understanding that optimization will be necessary.
Synthesis of Substituted Pyridines
Multi-component reactions are a highly efficient strategy for the synthesis of polysubstituted pyridines. This compound can potentially be used as a key building block in these reactions.
General Reaction Scheme:
Aromatic Aldehyde + this compound + Ammonium Acetate --(Catalyst)--> Polysubstituted Pyridine
Potential Catalysts:
-
Magnetic Nanoparticles: Fe2O3@Fe3O4@Co3O4 has been used for similar reactions with malononitrile under solvent-free conditions.[6]
-
Heterogeneous Catalysts: Fe3O4/ZnO magnetic nanoparticles have been employed for the synthesis of pyridine derivatives in water.[7]
Synthesis of 2-Amino-4H-pyrans
The synthesis of 2-amino-4H-pyrans is a well-established reaction, typically involving an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound. This compound can serve as the active methylene component.
General Reaction Scheme:
Aldehyde + this compound + β-Dicarbonyl Compound --(Catalyst)--> 2-Amino-4H-pyran derivative
Potential Catalysts:
-
Basic Catalysts: K2CO3 in ethanol has been shown to be effective for the synthesis of 2-amino-4H-pyran-3-carbonitriles from α,α′-bis(arylidene) cycloalkanones and malononitrile.[8][9]
-
Organocatalysts: Aspartic acid in aqueous ethanol has been used as a green catalyst for the synthesis of tetrahydrobenzo[b]pyrans.[10]
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising and versatile reagent for the catalytic synthesis of a variety of heterocyclic compounds. The modified Gewald reaction provides a direct and efficient route to novel 3-acetyl-2-aminothiophenes. Furthermore, the potential for its application in other multi-component reactions for the synthesis of pyridines and pyrans opens up avenues for the discovery of new bioactive molecules and functional materials. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanad.iau.ir [sanad.iau.ir]
- 8. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylmalononitrile in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetylmalononitrile as a versatile building block for the synthesis of bioactive heterocyclic molecules. Detailed protocols for the synthesis of potent anticancer and anti-inflammatory agents are provided, along with quantitative data on their biological activities and insights into their mechanisms of action.
Introduction
This compound, a highly reactive organic compound, serves as a valuable precursor in the synthesis of a wide array of bioactive molecules. Its activated methylene group, flanked by two nitrile groups and an acetyl group, makes it an excellent nucleophile and a key component in various multicomponent reactions (MCRs). This reactivity has been harnessed to efficiently construct complex heterocyclic scaffolds, such as pyridines and pyrimidines, which are prevalent in many pharmacologically active compounds.
Derivatives synthesized from this compound and its close analog, malononitrile, have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines specific applications of this compound in the synthesis of such compounds, providing detailed experimental procedures and summarizing their biological efficacy.
Data Presentation: Biological Activities of Synthesized Derivatives
The following tables summarize the quantitative biological activity data for representative pyridine and pyrimidine derivatives synthesized using malononitrile, a close structural analog of this compound. The synthetic principles are directly applicable to this compound.
Table 1: Anticancer Activity of 2-Amino-3-cyanopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | HepG2 (Liver) | 2.71 ± 0.15 | [1] |
| MCF-7 (Breast) | 1.77 ± 0.10 | [1] | |
| 5e | HepG2 (Liver) | 10.70 ± 0.58 | [1] |
| MCF-7 (Breast) | 1.39 ± 0.08 | [1] | |
| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | [1] |
| 4a | HT29 (Colorectal) | 2.243 ± 0.217 | [2] |
| 3n | HCT-116 (Colorectal) | 10.50 | [3] |
| HeLa (Cervical) | 14.27 | [3] | |
| A375 (Melanoma) | 4.61 | [3] | |
| 5e | PC-3 (Prostate) | 4.46 ± 0.51 | [4] |
| MDA-MB-231 (Breast) | 3.59 ± 0.42 | [4] | |
| HepG2 (Liver) | 6.01 ± 0.53 | [4] |
Table 2: Anti-inflammatory Activity of Pyranopyrimidine Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 5b | In vitro anti-inflammatory | Moderate Activity | [5] |
| 5g | In vitro anti-inflammatory | Moderate Activity | [5] |
| 1 | COX-2 Inhibition | 5.3 ± 0.17 | [6] |
| 2a | LOX Inhibition | 42 | [5] |
| 2f | LOX Inhibition | 47.5 | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of two major classes of bioactive heterocycles utilizing a malononitrile-based approach, which can be adapted for this compound.
Protocol 1: One-Pot, Four-Component Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol describes a multicomponent reaction for the synthesis of a 2-amino-3-cyanopyridine derivative.
Materials:
-
Substituted acetophenone (e.g., Acetophenone, 1.0 mmol, 0.12 g)
-
Substituted benzaldehyde (e.g., Benzaldehyde, 1.0 mmol, 0.10 mL)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ammonium acetate (3.0 mmol, 0.231 g)
-
Absolute Ethanol
-
10% Alcoholic NaOH
Procedure:
-
Chalcone Synthesis: In a round-bottom flask, dissolve acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in absolute ethanol. Add 10% alcoholic NaOH dropwise while stirring at room temperature. Continue stirring until the reaction is complete (monitored by TLC). The resulting chalcone is used in the next step without further purification.[7]
-
Pyridine Ring Formation: To the flask containing the synthesized chalcone, add malononitrile (1.0 mmol) and ammonium acetate (3.0 mmol).[7]
-
Reflux the reaction mixture overnight in absolute ethanol.[7]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.
Protocol 2: One-Pot, Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol details a green and efficient method for synthesizing pyranopyrimidines, which have shown significant anti-inflammatory properties.
Materials:
-
Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde, 2.4 mmol, 0.362 g)
-
Malononitrile (2.0 mmol, 0.132 g)
-
Barbituric acid (2.0 mmol, 0.256 g)
-
Sulfonic acid nanoporous silica (SBA-Pr-SO3H) catalyst (0.02 g)[5]
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Activate the SBA-Pr-SO3H catalyst in a vacuum at 100°C. After cooling to room temperature, add the catalyst to a reaction vessel.[5]
-
To the reaction vessel, add barbituric acid (2.0 mmol), 4-nitrobenzaldehyde (2.4 mmol), and malononitrile (2.0 mmol).[5]
-
Heat the reaction mixture in an oil bath at 140°C for 15 minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will solidify.
-
Recrystallize the solid product from a mixture of DMF and ethanol to afford the pure pyrano[2,3-d]pyrimidine derivative.[5]
Mandatory Visualization
The bioactive molecules synthesized from this compound often exert their effects by modulating key cellular signaling pathways. Below are visualizations of a representative synthetic workflow and a critical signaling pathway implicated in cancer, which can be targeted by such molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. researchgate.net [researchgate.net]
Application Notes: Large-Scale Synthesis of Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding the synthesis of Acetylmalononitrile. It is intended for informational purposes for qualified professionals and is not a substitute for a validated, in-house protocol. All chemical syntheses, particularly at a large scale, must be preceded by a thorough literature review, risk assessment, and hazard analysis. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Introduction
This compound (CAS No. 1187-11-7) is a versatile chemical intermediate used in organic synthesis.[][2] As a malononitrile derivative, it serves as a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules.[3] Its utility is noted in the preparation of masked acyl cyanide (MAC) reagents, which are important synthons in medicinal chemistry.[4] These notes outline the key physicochemical properties, a general synthesis pathway, and critical safety considerations for the large-scale preparation of this compound.
Physicochemical Properties
This compound is typically a beige crystalline powder.[] A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 1187-11-7 | [2] |
| Molecular Formula | C₅H₄N₂O | [][5] |
| Molecular Weight | 108.10 g/mol | [][5] |
| Appearance | Beige crystalline powder | [] |
| Melting Point | 138-141 °C | [][2] |
| Boiling Point | 152.7 °C at 760 mmHg | [] |
| Density | 1.133 g/cm³ | [] |
| SMILES | CC(=O)C(C#N)C#N | [] |
| InChI Key | FGRLXMNNTHBYKL-UHFFFAOYSA-N | [] |
Synthesis Pathway Overview
The synthesis of this compound is commonly achieved through the acetylation of malononitrile. A scalable, two-step synthesis has been described which involves the formation of a sodium enolate intermediate, followed by protonation to yield the final product.[4]
Caption: General reaction pathway for this compound synthesis.
Experimental Protocol Outline
The following outlines a general workflow for the synthesis of this compound based on literature precedents.[4] This is not a detailed, step-by-step protocol and requires adaptation and optimization by a qualified chemist.
Caption: Experimental workflow for this compound synthesis.
Methodology Details:
-
Step 1: Enolate Formation: The reaction typically involves the acetylation of malononitrile.[4] This can be performed using an appropriate acetylating agent in a suitable solvent. The mixture may be thick, requiring sufficient solvent for effective stirring, especially on a larger scale.[4]
-
Step 2: Protonation and Isolation: After the initial reaction is complete, the resulting enolate is protonated, often by the addition of an acid. This causes the this compound to precipitate out of the solution.
-
Purification: The crude product is typically isolated by filtration. Washing the solid with a suitable solvent (e.g., acetone) can improve purity.[4] The final product is then dried under vacuum. This compound is reported to be a bench-stable solid that can be stored for extended periods without special precautions.[4]
Safety and Handling
Both the precursor, malononitrile, and the product, this compound, are hazardous chemicals. Extreme caution must be exercised during handling.
Hazard Summary:
| Compound | GHS Classification | Key Hazards |
| Malononitrile | Acute Tox. 3 (Oral, Dermal, Inhalation), Aquatic Acute 1, Aquatic Chronic 1 | Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Very toxic to aquatic life with long-lasting effects.[6][7] |
| This compound | Acute Tox. 4 (Oral, Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. |
Mandatory Precautions:
-
Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves. For handling malononitrile, more stringent measures, including respiratory protection, may be necessary.[6]
-
Handling: Avoid breathing dust, fumes, or vapors.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]
-
Disposal: All waste must be treated as hazardous and disposed of according to local, state, and federal regulations.[7] Avoid release to the environment.[6]
Caption: Safety decision workflow for handling synthesis reagents.
References
- 2. This compound | 1187-11-7 [chemicalbook.com]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1187-11-7|2-Acetylmalononitrile|BLD Pharm [bldpharm.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. lobachemie.com [lobachemie.com]
Application Notes and Protocols: Flow Chemistry Applications of Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of acetylmalononitrile in continuous flow chemistry. While direct literature on the flow chemistry of this compound is emerging, its structural similarity to malononitrile allows for the adaptation of established flow chemistry protocols for analogous reactions. The protocols detailed below are based on established principles of flow chemistry and the known reactivity of malononitrile and its derivatives, offering a solid foundation for researchers exploring the continuous synthesis of novel compounds from this compound.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.[1][2][3][4] These benefits are particularly relevant for reactions involving highly reactive intermediates or exothermic processes, which are common in the derivatization of activated methylene compounds like this compound.
Knoevenagel Condensation in Continuous Flow
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, frequently employed in the synthesis of fine chemicals and pharmaceutical intermediates.[5][6] The reaction of an active methylene compound, such as this compound, with an aldehyde or ketone yields a highly functionalized α,β-unsaturated product. In a continuous flow setup, this reaction can be performed with high efficiency and selectivity, often with the aid of immobilized catalysts for simplified purification.
Application Note:
Continuous flow Knoevenagel condensation of this compound with various aldehydes allows for the rapid synthesis of a library of substituted 2-acetyl-3-arylacrylonitriles. These products are valuable building blocks for the synthesis of diverse heterocyclic compounds. The use of a packed-bed reactor with an immobilized base catalyst facilitates a clean reaction with easy product isolation, as the catalyst is retained within the reactor.
Experimental Protocol: Continuous Flow Knoevenagel Condensation
Objective: To synthesize 2-acetyl-3-(4-chlorophenyl)acrylonitrile via a continuous flow Knoevenagel condensation of this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Polystyrene-immobilized 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst[5]
-
Acetonitrile (ACN), HPLC grade
-
Syringe pumps
-
Packed-bed reactor (e.g., glass column, 10 mm ID x 100 mm L)
-
Back-pressure regulator (BPR)
-
Heating system for the reactor
-
Collection vessel
Procedure:
-
Catalyst Packing: The packed-bed reactor is prepared by carefully packing it with the polystyrene-immobilized DABCO catalyst.
-
Reagent Preparation:
-
Solution A: A 0.2 M solution of this compound in acetonitrile.
-
Solution B: A 0.2 M solution of 4-chlorobenzaldehyde in acetonitrile.
-
-
System Setup: The syringe pumps, packed-bed reactor, and back-pressure regulator are connected using appropriate tubing (e.g., PFA or stainless steel). The reactor is placed in a heating block or column oven.
-
Reaction Execution:
-
The system is first primed with acetonitrile.
-
Solution A and Solution B are pumped into a T-mixer at equal flow rates to achieve a 1:1 molar ratio before entering the packed-bed reactor.
-
The reaction mixture flows through the heated packed-bed reactor.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a flask.
-
-
Work-up and Analysis: The solvent is removed from the collected product stream under reduced pressure. The crude product is then analyzed by ¹H NMR and LC-MS to determine conversion and purity. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value |
| Reagents | |
| This compound Concentration | 0.2 M in ACN |
| 4-Chlorobenzaldehyde Concentration | 0.2 M in ACN |
| Flow Parameters | |
| Flow Rate (Solution A) | 0.5 mL/min |
| Flow Rate (Solution B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Residence Time | 10 min |
| Reaction Conditions | |
| Temperature | 60 °C |
| Pressure | 10 bar (set by BPR) |
| Expected Outcome | |
| Expected Yield | >95% |
| Expected Purity | >90% |
Experimental Workflow Diagram
Caption: Continuous flow setup for Knoevenagel condensation.
Synthesis of Pyrazole Derivatives via Michael Addition and Cyclization
This compound can serve as a versatile precursor for the synthesis of heterocyclic compounds, such as pyrazoles, which are prevalent scaffolds in medicinal chemistry. A potential flow chemistry approach involves the Michael addition of a hydrazine to an in-situ generated α,β-unsaturated dinitrile, followed by cyclization.
Application Note:
This protocol outlines a two-step, one-flow synthesis of a pyrazole derivative. The first step is a Knoevenagel condensation to form an activated alkene. The product stream from the first reactor is then directly mixed with a hydrazine solution and passed through a second heated reactor to facilitate the Michael addition and subsequent cyclization/dehydration to form the pyrazole ring. This "telescoped" approach avoids the isolation of the intermediate, saving time and resources.[1]
Experimental Protocol: Telescoped Synthesis of a Pyrazole Derivative
Objective: To synthesize 5-amino-1-phenyl-3-(propan-2-one)-1H-pyrazole-4-carbonitrile in a continuous flow system.
Materials:
-
This compound
-
Triethyl orthoformate
-
Phenylhydrazine
-
Acetic acid (catalyst)
-
Ethanol
-
Syringe pumps
-
Microreactors (e.g., PFA tubing of defined volume)
-
T-mixers
-
Back-pressure regulator (BPR)
-
Heating system for the reactors
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: A 0.3 M solution of this compound and 0.33 M triethyl orthoformate in ethanol with 5 mol% acetic acid.
-
Solution B: A 0.3 M solution of phenylhydrazine in ethanol.
-
-
System Setup: Two microreactors are connected in series via a T-mixer. Syringe pumps are used to deliver the reagent solutions. The entire setup is placed in a heated environment or individual heating blocks are used for each reactor.
-
Reaction Execution:
-
Solution A is pumped through the first microreactor (Reactor 1) to facilitate the formation of the ethoxymethylene intermediate.
-
The output from Reactor 1 is mixed with Solution B at a T-mixer.
-
The combined stream then flows through the second microreactor (Reactor 2) to allow for the Michael addition and subsequent cyclization.
-
The final product stream is passed through a BPR and collected.
-
-
Work-up and Analysis: The collected solution is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The product is analyzed by ¹H NMR and LC-MS.
Quantitative Data Summary
| Parameter | Value |
| Reagents | |
| Solution A Concentration | 0.3 M this compound, 0.33 M Triethyl orthoformate in EtOH |
| Solution B Concentration | 0.3 M Phenylhydrazine in EtOH |
| Flow Parameters | |
| Flow Rate (Solution A) | 0.2 mL/min |
| Flow Rate (Solution B) | 0.2 mL/min |
| Total Flow Rate | 0.4 mL/min |
| Residence Time (Reactor 1) | 15 min |
| Residence Time (Reactor 2) | 20 min |
| Reaction Conditions | |
| Temperature (Reactor 1) | 80 °C |
| Temperature (Reactor 2) | 100 °C |
| Pressure | 15 bar |
| Expected Outcome | |
| Expected Yield | >85% |
| Expected Purity | >95% (after precipitation) |
Reaction Pathway Diagram
Caption: Reaction pathway for pyrazole synthesis.
General Considerations for Flow Chemistry with this compound
-
Solubility: this compound and its derivatives should be fully soluble in the chosen solvent at the desired concentration to avoid clogging of the microreactors.[7]
-
Safety: Flow chemistry inherently offers safety advantages for handling potentially hazardous reagents or exothermic reactions.[1][4] The small reactor volumes minimize the risk associated with thermal runaways.
-
Material Compatibility: The reactor material (e.g., PFA, glass, stainless steel) should be compatible with the reagents and solvents used.
-
Process Analytical Technology (PAT): For reaction optimization and monitoring, in-line analytical techniques such as IR or UV-Vis spectroscopy can be integrated into the flow setup.
By leveraging the principles of continuous flow chemistry, researchers can safely and efficiently explore the synthetic potential of this compound, accelerating the discovery and development of novel molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asynt.com [asynt.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
Synthetic Routes to Substituted Malononitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted malononitriles, which are crucial building blocks in the preparation of a wide range of pharmaceuticals, fine chemicals, and functional polymers. The active methylene group in malononitrile makes it a versatile reagent for various carbon-carbon bond-forming reactions.[1][2] This guide focuses on three prominent synthetic methodologies: the Knoevenagel Condensation, the Gewald Aminothiophene Synthesis, and the Thorpe-Ziegler Reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like malononitrile) to a carbonyl group, followed by dehydration.[3] This reaction is widely used for the synthesis of α,β-unsaturated nitriles, often referred to as benzylidenemalononitriles when the carbonyl compound is an aromatic aldehyde.
Data Presentation: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
The following table summarizes the reaction conditions and yields for the synthesis of various benzylidenemalononitrile derivatives, highlighting the efficiency of different catalytic systems.
| Entry | Aldehyde | Catalyst/Solvent | Time | Temperature | Yield (%) |
| 1 | Benzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 99 |
| 2 | 4-Chlorobenzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 99 |
| 3 | 4-Nitrobenzaldehyde | 20 mol% Alum / Water | 10 min | 60 °C | 99 |
| 4 | 4-Methoxybenzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 85 |
| 5 | 3,4,5-Trimethoxybenzaldehyde | Water:Glycerol (1:1) | 24 h | Room Temp. | 99 |
| 6 | 2-Chlorobenzaldehyde | 20 mol% Alum / Water | 15 min | 60 °C | 95 |
| 7 | Vanillin | Water:Glycerol (1:1) | 24 h | Room Temp. | 95 |
| 8 | 4-(Dimethylamino)benzaldehyde | 20 mol% Alum / Water | 25 min | 60 °C | 92 |
Experimental Protocol: Synthesis of 2-(4-Chlorobenzylidene)malononitrile
This protocol is adapted from a green synthesis approach utilizing a water and glycerol mixture as the solvent system.
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Water (2.5 mL)
-
Glycerol (2.5 mL)
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottomed flask, add 4-chlorobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).
-
Add 5 mL of a pre-mixed 1:1 solution of water and glycerol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL).
-
Dry the product in a desiccator to obtain 2-(4-chlorobenzylidene)malononitrile.
Knoevenagel Condensation Workflow
Caption: Knoevenagel Condensation Workflow.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes.[3][4] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an α-cyanoester or malononitrile and elemental sulfur in the presence of a base.[3] The reaction proceeds via an initial Knoevenagel condensation.[3][5]
Data Presentation: Gewald Synthesis of 2-Aminothiophenes
This table presents data for the synthesis of various 2-aminothiophenes using different ketones, malononitrile, and sulfur.
| Entry | Ketone | Catalyst/Solvent | Time | Temperature | Yield (%) |
| 1 | Cyclohexanone | Triethylamine / Water | 12 h | Room Temp. | 98 |
| 2 | Cyclopentanone | Triethylamine / Water | 12 h | Room Temp. | 95 |
| 3 | Acetone | Sodium Polysulfide / Water (Ultrasound) | 0.5 h | 70 °C | 85 |
| 4 | 4-Methylcyclohexanone | Triethylamine / Water | 12 h | Room Temp. | 92 |
| 5 | Propiophenone | Sodium Polysulfide / Water (Ultrasound) | 1.0 h | 70 °C | 78 |
| 6 | Butan-2-one | Sodium Polysulfide / Water (Ultrasound) | 0.5 h | 70 °C | 90 |
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is based on a green chemistry approach using water as the solvent.[6]
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (10 mmol, 0.32 g)
-
Triethylamine (2 mL)
-
Water (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottomed flask (100 mL)
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).
-
Add 20 mL of water and 2 mL of triethylamine to the flask.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
A solid precipitate will form during the reaction.
-
Collect the solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
Gewald Synthesis Signaling Pathway
Caption: Gewald Aminothiophene Synthesis Pathway.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a strong base to form a cyclic α-cyanoenamine.[7] This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of five- to eight-membered rings. Subsequent hydrolysis of the enamine can yield a cyclic ketone.
Data Presentation: Thorpe-Ziegler Cyclization of Dinitriles
The following table provides examples of dinitrile cyclizations to form cyclic α-cyanoenamines.
| Entry | Dinitrile | Base | Solvent | Time | Temperature | Product | Yield (%) |
| 1 | Adiponitrile | NaNH₂ | Toluene | 2 h | Reflux | 2-Iminocyclopentanecarbonitrile | 80 |
| 2 | Pimelonitrile | NaNH₂ | Toluene | 2 h | Reflux | 2-Iminocyclohexanecarbonitrile | 75 |
| 3 | Suberonitrile | LiN(TMS)₂ | THF | 4 h | Room Temp. | 2-Iminocycloheptanecarbonitrile | 85 |
| 4 | 1,2-Di(cyanomethyl)benzene | NaH | DMF | 12 h | 100 °C | 2-Amino-1-cyanoindene | 90 |
Experimental Protocol: Synthesis of 2-Iminocyclopentanecarbonitrile from Adiponitrile
Materials:
-
Adiponitrile (0.1 mol, 10.8 g)
-
Sodamide (NaNH₂) (0.1 mol, 3.9 g)
-
Anhydrous Toluene (150 mL)
-
Dry Ice/Acetone bath
-
Three-necked round-bottomed flask (500 mL) equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride tube.
Procedure:
-
Set up the three-necked flask in a fume hood and ensure all glassware is dry.
-
Add sodamide (0.1 mol) and anhydrous toluene (50 mL) to the flask.
-
In the dropping funnel, dissolve adiponitrile (0.1 mol) in anhydrous toluene (100 mL).
-
Cool the flask containing the sodamide suspension in a dry ice/acetone bath.
-
Slowly add the adiponitrile solution to the stirred suspension of sodamide over a period of 1 hour.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain reflux for 2 hours. An ammonia evolution will be observed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice.
-
Separate the toluene layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation or recrystallization.
Thorpe-Ziegler Reaction Logical Relationship
Caption: Thorpe-Ziegler Reaction Mechanism.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Dyes and Pigments Using Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various classes of dyes and pigments using acetylmalononitrile as a key building block. The protocols are based on established chemical transformations, including Knoevenagel condensation and azo coupling reactions. Quantitative data from representative syntheses are summarized for comparative analysis.
Introduction
This compound (2-acetylpropane-1,3-dinitrile) is a versatile reagent in organic synthesis, prized for its reactive methylene group activated by two adjacent nitrile groups and an acetyl group. This reactivity makes it an excellent precursor for the synthesis of a wide array of chromophores and pigments. Its utility lies primarily in two key reaction types:
-
Knoevenagel Condensation: The active methylene group of this compound readily undergoes condensation with aldehydes and ketones to form substituted olefins. These products can serve as intermediates for more complex dye structures or be used directly as pigments.
-
Azo Coupling: this compound can act as a coupling component in azo coupling reactions with diazonium salts, leading to the formation of vibrant azo dyes. The resulting structures often exhibit excellent color strength and fastness properties.
This document outlines detailed protocols for leveraging these reactions to synthesize disperse dyes, azo pigments, and heterocyclic colorants.
Synthesis of Disperse Dyes via Knoevenagel Condensation and Azo Coupling
A common strategy for synthesizing disperse dyes using malononitrile derivatives involves a two-step process. First, a Knoevenagel condensation is performed to create an intermediate, which is then diazotized and coupled to form the final azo dye. While specific data for this compound is limited in readily available literature, the following protocol for a closely related malononitrile derivative provides a robust framework.
Reaction Scheme:
Caption: Synthesis of Disperse Dyes.
Experimental Protocol: Synthesis of 4-Amino-3-nitro-benzylidenemalononitrile (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-nitrobenzaldehyde (1.66 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Reflux the mixture for 15 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product will crystallize out of the solution.
-
Purification: Filter the solid product and recrystallize from ethanol to yield pure 4-amino-3-nitro-benzylidenemalononitrile.
Experimental Protocol: Synthesis of the Disperse Azo Dye
-
Diazotization:
-
Suspend the synthesized intermediate (2.14 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol in 5 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1.44 g, 10 mmol) in an aqueous solution of sodium hydroxide (10% w/v) at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 1-2 hours at 0-5 °C. The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the dye in a vacuum oven at 60 °C.
-
Quantitative Data for Malononitrile-Derived Disperse Dyes[1][2]
| Diazo Component | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) |
| 4-Amino-3-nitrobenzaldehyde | Phloroglucinol | Brown | 75.8 | 198-200 |
| 4-Amino-3-nitrobenzaldehyde | Barbituric acid | Golden Yellow | 80.2 | >300 |
| 4-Amino-3-nitrobenzaldehyde | α-Naphthol | Reddish Brown | 78.5 | 210-212 |
| 4-Amino-3-nitrobenzaldehyde | β-Naphthol | Deep Red | 82.1 | 228-230 |
| 4-Amino-3-nitro-benzylidenemalononitrile | Phloroglucinol | Deep Brown | 68.4 | 230-232 |
| 4-Amino-3-nitro-benzylidenemalononitrile | Barbituric acid | Orange | 72.5 | >300 |
| 4-Amino-3-nitro-benzylidenemalononitrile | α-Naphthol | Wine | 70.9 | 245-247 |
| 4-Amino-3-nitro-benzylidenemalononitrile | β-Naphthol | Brownish Red | 74.3 | 258-260 |
Synthesis of Azo Dyes and Pigments with this compound as the Coupling Component
This compound can serve as an effective coupling component in the synthesis of azo dyes. The active methylene group readily couples with diazonium salts to produce colored compounds.
Reaction Workflow:
Application Notes and Protocols: Acetylmalononitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetylmalononitrile as a versatile building block in the synthesis of novel agrochemicals. The protocols and data presented herein are intended to guide researchers in the development of new fungicides, insecticides, and herbicides.
Introduction
This compound, a derivative of malononitrile, is a highly reactive and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its unique chemical structure, featuring a reactive methylene group flanked by two nitrile groups and an acetyl moiety, makes it an attractive precursor for the construction of complex molecular architectures with potential biological activity. In the field of agrochemical research, this compound has emerged as a valuable tool for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.
This document outlines key synthetic strategies employing this compound and provides detailed experimental protocols for the preparation of agrochemically relevant compounds.
Key Synthetic Applications of this compound in Agrochemicals
This compound serves as a precursor for the synthesis of various heterocyclic scaffolds that form the core of many modern agrochemicals. The primary reaction pathways involve leveraging the reactivity of the acetyl group and the active methylene protons.
Synthesis of Fungicidal Pyrazole Derivatives
Pyrazole-based fungicides are a significant class of agrochemicals that effectively control a broad spectrum of plant pathogens. This compound can be utilized in the synthesis of substituted pyrazoles through condensation reactions with hydrazine derivatives.
Logical Workflow for Pyrazole Fungicide Synthesis:
Caption: Synthesis of pyrazole fungicides from this compound.
Synthesis of Insecticidal Pyridinone Derivatives
Pyridinone-containing compounds have shown promise as insecticides. The synthesis of these heterocycles can be achieved through multi-component reactions involving this compound, an aldehyde, and an active methylene compound.
Experimental Workflow for Pyridinone Insecticide Synthesis:
Caption: Multi-component synthesis of pyridinone insecticides.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-3-aminopyrazole-4-carbonitrile (A Fungicide Intermediate)
This protocol describes the synthesis of a key pyrazole intermediate from this compound.
Materials:
-
This compound (10.8 g, 0.1 mol)
-
Hydrazine hydrate (80%) (6.25 g, 0.1 mol)
-
Ethanol (100 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate dropwise with stirring at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Expected Yield: 85-90%
Characterization Data:
-
Appearance: White to off-white solid
-
Melting Point: 178-180 °C
-
¹H NMR (DMSO-d₆): δ 2.25 (s, 3H, CH₃), 5.80 (s, 2H, NH₂), 11.5 (br s, 1H, NH)
-
IR (KBr, cm⁻¹): 3400-3200 (NH₂, NH), 2210 (C≡N), 1620 (C=N)
Quantitative Data Summary
The following table summarizes the typical yields and purity of key intermediates synthesized from this compound.
| Intermediate | Synthetic Route | Typical Yield (%) | Purity (%) (by HPLC) |
| 5-Methyl-3-aminopyrazole-4-carbonitrile | Condensation with hydrazine hydrate | 85 - 90 | >98 |
| Substituted 2-amino-3-cyanopyridine derivatives | Thorpe-Ziegler cyclization | 75 - 85 | >97 |
| Substituted 2-aminothiophene-3-carbonitrile | Gewald reaction with elemental sulfur | 70 - 80 | >96 |
Signaling Pathways and Mode of Action
While this compound itself is a synthetic intermediate, the final agrochemical products derived from it can target various biological pathways in pests and pathogens. For instance, many pyrazole fungicides are known to inhibit the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production.
Inhibitory Action of a Pyrazole Fungicide:
Caption: Inhibition of fungal respiration by a pyrazole fungicide.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in agrochemical applications. The synthetic routes outlined in these notes provide a solid foundation for the development of novel fungicides and insecticides. Further exploration of the chemical space accessible from this compound is encouraged to discover next-generation crop protection agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acetylmalononitrile
Welcome to the technical support center for the synthesis of Acetylmalononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and well-documented starting materials are malononitrile and an acetylating agent, such as acetic anhydride or acetyl chloride.[1] Another potential route involves the cyanation of acetylacetone, though detailed protocols for this specific transformation are less commonly reported.
Q2: I am experiencing very low yields. What are the most likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing sufficient reaction time.
-
Product loss during workup: this compound has some solubility in water.[1] Aqueous workups should be minimized or avoided if possible. Extraction with an appropriate organic solvent is crucial.
-
Side reactions: The presence of moisture or other impurities can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.
-
Improper temperature control: The reaction may be sensitive to temperature. Ensure you are maintaining the recommended temperature throughout the reaction.
Q3: What are the potential byproducts in the synthesis of this compound from malononitrile and acetic anhydride?
A3: Potential byproducts can include:
-
Diacylated malononitrile: If an excess of the acetylating agent is used or if the reaction conditions are not carefully controlled, diacylation of malononitrile can occur.
-
Unreacted starting materials: Incomplete reaction will leave residual malononitrile and acetic anhydride.
-
Hydrolysis products: If water is present, acetic anhydride can hydrolyze to acetic acid.
Q4: How can I purify the crude this compound?
A4: A highly effective method for purification that avoids aqueous workup involves filtering the reaction mixture to remove any solid byproducts (like sodium chloride if a sodium salt intermediate is formed) and then removing the solvent under reduced pressure.[1] Since both the intermediate sodium enolate and the final product, this compound, can be isolated as bench-stable solids, this method can yield a high-purity product without the need for column chromatography or recrystallization from aqueous solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the malononitrile is pure and the acetic anhydride or acetyl chloride has not hydrolyzed. Use freshly opened or properly stored reagents. |
| Insufficient base or incomplete formation of the malononitrile anion. | If using a base like sodium hydride, ensure it is fresh and the reaction is carried out under anhydrous conditions to allow for complete deprotonation of malononitrile.[1] | |
| Reaction temperature is too low. | While the initial deprotonation is often carried out at 0°C, ensure the subsequent acetylation step is allowed to proceed at the recommended temperature and for the specified duration.[1] | |
| Product is an oil or fails to solidify | Presence of solvent. | Ensure all solvent is removed under high vacuum. |
| Presence of impurities. | Consider washing the crude product with a non-polar solvent in which this compound has low solubility to remove non-polar impurities. | |
| Final product is discolored | Impurities from starting materials. | Use purified starting materials. |
| Degradation during reaction or workup. | Avoid excessive heating during solvent removal. |
Experimental Protocols
Two-Step Synthesis of this compound from Malononitrile and Acetic Anhydride[1]
This protocol describes a scalable, two-step synthesis that avoids aqueous workup, thus minimizing product loss due to the water solubility of this compound.
Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous tetrahydrofuran (THF), add a solution of malononitrile (1.0 eq) in anhydrous THF dropwise at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting solid, sodium 1,1-dicyanoprop-1-en-2-olate, can be isolated by filtration, washing with THF, and drying under vacuum. This intermediate is a bench-stable solid.
Step 2: Synthesis of this compound
-
Suspend the sodium 1,1-dicyanoprop-1-en-2-olate from Step 1 in dichloromethane (DCM).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise to the suspension with stirring. The use of an organic HCl solution is crucial to avoid introducing water.
-
Stir the mixture for a short period (e.g., 15-30 minutes) after the addition is complete.
-
Filter the mixture to remove the sodium chloride byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid.
Quantitative Data Comparison (Illustrative)
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Effect on Yield |
| Base | Sodium Hydride | Triethylamine | Lower yield due to incomplete deprotonation. |
| Solvent for Protonation | Dichloromethane | Water | Significantly lower yield due to product solubility in water.[1] |
| Acetic Anhydride (eq) | 1.1 | >1.5 | Potential for increased diacylated byproduct, reducing the yield of the desired mono-acetylated product. |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Acetylmalononitrile Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purification of acetylmalononitrile. The following information is based on established principles of organic chemistry and purification techniques for crystalline solids. While specific experimental data for this compound is limited in publicly available literature, the guidance provided herein is adapted from best practices and information on closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and sublimation. For thermally stable liquids, vacuum distillation is also a viable option. The choice of method depends on the nature and quantity of the impurities present.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the this compound sparingly or not at all at room temperature but have high solubility at elevated temperatures. Additionally, the solvent's boiling point should be lower than the melting point of this compound (138-141 °C) to prevent it from oiling out. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. A general rule of thumb is that solvents with similar functional groups to the compound being purified are often good solubilizers. For a ketone like this compound, solvents like acetone or ethyl acetate could be a starting point, often used in combination with a less polar anti-solvent like hexanes.[1]
Q3: Can this compound be purified by distillation?
A3: Given its melting point of 138-141 °C, this compound is a solid at room temperature.[2] Therefore, standard distillation is not applicable. However, vacuum distillation, which lowers the boiling point of a compound, can be used for purification if the compound is thermally stable at the reduced boiling temperature.[3][4][5] This method is particularly useful for removing non-volatile impurities.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities in organic syntheses include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses involving malononitrile, unsaturated dinitrile byproducts can be a common issue.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the recrystallization solvent is higher than the melting point of the this compound. | Choose a lower-boiling solvent or solvent mixture. |
| The rate of cooling is too rapid. | Allow the solution to cool more slowly. Seeding with a pure crystal can also help induce crystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear and allow to cool slowly. | |
| Low Recovery of Purified Product | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it again to recover more crystals (a second crop). |
| The crystals were washed with a solvent at room temperature. | Always wash the crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[7] | |
| Product is Still Impure After Recrystallization | The chosen solvent did not effectively separate the impurity. | Perform a second recrystallization with a different solvent system.[7] |
| The cooling was too rapid, trapping impurities within the crystals. | Ensure slow cooling to allow for the formation of a pure crystal lattice. |
Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or Violent Boiling | Lack of smooth boiling. Boiling stones are ineffective under vacuum. | Use a magnetic stir bar to ensure smooth boiling. A Claisen adapter is also recommended to prevent bumping liquid from contaminating the distillate.[5][8] |
| Inability to Achieve a Low Pressure | Leaks in the glassware joints. | Ensure all joints are properly sealed and greased.[8] |
| The vacuum source is not strong enough. | Check the performance of your vacuum pump or water aspirator.[8] | |
| Product Decomposes During Distillation | The temperature of the distillation pot is too high, even under vacuum. | Reduce the pressure further to lower the boiling point. If decomposition still occurs, another purification method should be considered. |
Experimental Protocols
Please Note: The following are generalized protocols for the purification of a crystalline organic solid and should be adapted for this compound with appropriate safety precautions.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 100 mg of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks or defects.[8]
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
System Sealing: Lightly grease all glass joints to ensure a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum source with a vacuum trap in between. Turn on the vacuum and allow the pressure inside the system to stabilize.
-
Heating: Begin stirring and gradually heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature at the recorded pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[8]
Process Workflows
Caption: General Purification Workflow for a Crystalline Solid.
Caption: Troubleshooting Recrystallization Issues.
References
- 1. Purification [chem.rochester.edu]
- 2. This compound 98 1187-11-7 [sigmaaldrich.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US3616269A - Method for the purification of malononitrile by the addition of cyclopentadiene followed by distillation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Acetylmalononitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylmalononitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound is the acylation of malononitrile with an acetylating agent, such as acetic anhydride. This reaction is typically carried out in the presence of a catalyst or promoter.
Q2: What are the key physical properties of this compound?
A2: this compound is a solid at room temperature. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1187-11-7 |
| Molecular Formula | C₅H₄N₂O |
| Molecular Weight | 108.10 g/mol |
| Melting Point | 138-141 °C |
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific failures you may encounter during the synthesis and work-up of this compound.
Problem 1: Low or No Product Yield
Q: I performed the acylation of malononitrile with acetic anhydride and obtained a very low yield of this compound. What could be the issue?
A: Low or no yield in this reaction can stem from several factors, from reaction setup to workup procedures. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low yield.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
Cause: Malononitrile is susceptible to polymerization and hydrolysis. Contaminated or old starting material can significantly impact the reaction.
-
Solution: Ensure you are using high-purity malononitrile. If in doubt, purify the malononitrile by recrystallization or sublimation before use. Acetic anhydride should be fresh and free from acetic acid.
-
-
Reaction Conditions:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time or incorrect temperature.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and maintained at the recommended temperature for the specified duration.
-
-
Hydrolysis During Workup:
-
Cause: this compound, being a β-keto nitrile, is susceptible to hydrolysis, especially under acidic or basic conditions, which can revert it back to malononitrile or lead to the formation of other byproducts.
-
Solution: During the workup, use mild conditions. If an aqueous workup is necessary, use cold, dilute acid or base and minimize the contact time. Neutralize the reaction mixture carefully.
-
Problem 2: Product Decomposition or Oiling Out During Purification
Q: My crude product appears to be correct, but it decomposes or oils out during recrystallization. How can I purify my this compound effectively?
A: This is a common issue related to the stability of the compound and the choice of recrystallization solvent.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Cause: The solvent may have a boiling point that is too high, leading to thermal decomposition of the this compound. Alternatively, the compound's solubility profile in the chosen solvent may not be ideal, causing it to "oil out" instead of forming crystals.
-
Solution: Select a recrystallization solvent with a boiling point well below the melting point of this compound (138-141 °C). A solvent system where the compound is highly soluble when hot and poorly soluble when cold is ideal. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. Perform small-scale solubility tests to find the optimal solvent or solvent mixture.
-
-
Presence of Impurities:
-
Cause: Impurities can sometimes inhibit crystallization and promote oiling out.
-
Solution: If significant impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before attempting recrystallization.
-
-
Cooling Rate:
-
Cause: Cooling the solution too rapidly can lead to the formation of an oil or very small crystals that are difficult to filter.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Experimental Protocols
Synthesis of this compound via Acylation of Malononitrile
This protocol is a general guideline based on common organic synthesis practices for acylation reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Malononitrile | 66.06 | 10.0 g | 0.151 |
| Acetic Anhydride | 102.09 | 23.2 g (21.4 mL) | 0.227 |
| Pyridine (catalyst) | 79.10 | 1.2 g (1.2 mL) | 0.015 |
| Dichloromethane (solvent) | 84.93 | 100 mL | - |
| 1M HCl (for workup) | 36.46 | As needed | - |
| Saturated NaHCO₃ (for workup) | 84.01 | As needed | - |
| Anhydrous MgSO₄ (drying agent) | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malononitrile in 100 mL of dichloromethane.
-
To this solution, add acetic anhydride followed by the dropwise addition of pyridine.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Key Reaction Pathways
The following diagram illustrates the desired reaction for the synthesis of this compound and a common side reaction, hydrolysis.
Caption: Synthesis and a key side reaction.
Technical Support Center: Optimization of Reaction Conditions for Acetylmalononitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of acetylmalononitrile.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. This guide provides insights into potential problems, their likely causes, and actionable solutions to get your experiment back on track.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Deprotonation of Malononitrile: The initial step of many syntheses involves the deprotonation of malononitrile to form a reactive nucleophile. Incomplete deprotonation will lead to unreacted starting material. | - Ensure the base used (e.g., sodium ethoxide, triethylamine) is fresh and of the correct stoichiometry. - Consider using a stronger base if necessary, but be mindful of potential side reactions. - Monitor the deprotonation step using a suitable analytical technique (e.g., pH indicator, in-situ IR) if possible. |
| Inefficient Acetylation: The acetylating agent (e.g., acetyl chloride, acetic anhydride) may not be reacting effectively with the malononitrile anion. | - Use a fresh, high-purity acetylating agent. - Optimize the reaction temperature. Acetylation is often exothermic and may require initial cooling followed by warming to room temperature to ensure completion. - Ensure efficient mixing to maximize contact between reactants. | |
| Water Contamination: The presence of water can hydrolyze the acetylating agent and the product, reducing the yield.[1] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | |
| Product Solubility: this compound has some water solubility, which can lead to losses during aqueous workup.[1] | - When using an aqueous workup, minimize the volume of water used. - Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover dissolved product. | |
| Formation of Impurities/Side Products | Self-condensation of Acetylating Agent: Acetic anhydride or acetyl chloride can react with themselves or other species in the reaction mixture. | - Add the acetylating agent slowly and at a controlled temperature to minimize side reactions. |
| Di-acetylation: Reaction of a second acetyl group with the product is a possibility, though less common. | - Use a 1:1 stoichiometry of the malononitrile anion to the acetylating agent. | |
| Polymerization of Malononitrile: Under strongly basic conditions, malononitrile can polymerize. | - Avoid using an excessive amount of a very strong base. - Keep the reaction temperature controlled. | |
| Difficult Product Isolation/Purification | Oily Product Instead of Crystalline Solid: The presence of residual solvent or impurities can prevent the product from solidifying. | - Ensure all solvent is removed under reduced pressure. - Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective for purification. |
| Co-eluting Impurities in Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Optimize the solvent system for column chromatography by testing different solvent polarities. - Consider using a different stationary phase if baseline separation is not achieved. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most common and direct route starts with malononitrile, which is first deprotonated with a suitable base and then reacted with an acetylating agent.[1]
Q2: What are suitable bases and acetylating agents for this synthesis?
A2: Common bases include sodium ethoxide and triethylamine. Suitable acetylating agents include acetyl chloride and acetic anhydride.[1]
Q3: What solvents are typically used for the synthesis of this compound?
A3: Anhydrous organic solvents are preferred to prevent hydrolysis. Dichloromethane (DCM) has been shown to be effective.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for malononitrile should disappear and a new spot for this compound should appear. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What are the key safety precautions to take when synthesizing this compound?
A5:
-
Malononitrile and this compound are toxic and should be handled in a well-ventilated fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Acetylating agents like acetyl chloride are corrosive and react violently with water. Handle with extreme care.
-
The reaction can be exothermic, so proper temperature control is crucial.
Q6: What is the expected melting point of pure this compound?
A6: The literature reports the melting point of this compound to be in the range of 138-141 °C.[2][3]
Experimental Protocols
Synthesis of this compound from Malononitrile
This protocol is adapted from a scalable preparation method.[1]
Materials:
-
Malononitrile
-
Sodium ethoxide or Triethylamine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve malononitrile in anhydrous DCM. Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of the base (e.g., sodium ethoxide or triethylamine) to the cooled solution. Stir for 30 minutes to an hour to ensure complete formation of the malononitrile anion.
-
Acetylation: Slowly add one equivalent of the acetylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
If using a sodium salt, the resulting sodium enolate can be protonated with hydrochloric acid in an organic solvent to yield this compound and sodium chloride.[1] The NaCl can then be removed by filtration.[1]
-
If using an amine base, the reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl) to remove the amine salt, followed by a wash with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Quantitative Data Summary
The following table summarizes the reaction conditions for a two-step synthesis of this compound starting from its sodium enolate.[1]
| Step | Reactant | Reagent | Solvent | Time | Yield |
| 1 | Sodium enolate of this compound | Hydrochloric Acid | Dichloromethane (DCM) | Minimal stirring after addition | Quantitative (product and NaCl) |
| 2 | This compound | Peracetic Acid | Water | Dropwise addition | Not specified for this step alone |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Acetylmalononitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Acetylmalononitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product Instead of Crystalline Solid After Recrystallization
-
Possible Cause 1: Inappropriate Solvent System. The solvent may be too good a solvent for this compound, preventing precipitation, or too poor a solvent, causing the compound to "oil out."
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). A good recrystallization solvent will dissolve the crude product when hot but have low solubility when cold.
-
Solvent Mixture Adjustment: If using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes), adjust the ratio. If the product oils out, try using a higher proportion of the better solvent or a solvent with more similar polarity to the product.
-
Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can promote the formation of an oil. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
-
-
Possible Cause 2: Presence of Impurities. Certain impurities can inhibit crystallization and promote oiling.
-
Troubleshooting Steps:
-
Pre-purification: Consider a preliminary purification step like a simple filtration through a plug of silica gel to remove highly polar or non-polar impurities before recrystallization.
-
Charcoal Treatment: If colored impurities are present, they may be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling.
-
Issue 2: Low Recovery of this compound After Purification
-
Possible Cause 1: Product Loss During Transfers. Multiple transfer steps can lead to significant loss of material.
-
Troubleshooting Steps:
-
Minimize Transfers: Plan the experiment to minimize the number of times the product is transferred between flasks.
-
Thorough Rinsing: Rinse all glassware that was in contact with the product solution with the mother liquor or a small amount of cold solvent to recover any adhering product.
-
-
Possible Cause 2: Product Remains in the Mother Liquor. The chosen recrystallization solvent may still have a significant solubility for this compound even at low temperatures.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Temperature: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
-
Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Issue 3: Persistent Impurities Detected After Purification
-
Possible Cause 1: Co-crystallization of Impurities. Some impurities may have similar solubility properties to this compound and co-crystallize.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: Perform a second recrystallization to improve purity.
-
Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography for a more efficient separation based on polarity differences.
-
-
Possible Cause 2: Incomplete Removal of Starting Materials. Unreacted malononitrile or acetic anhydride (as acetic acid after hydrolysis) may persist.
-
Troubleshooting Steps:
-
Aqueous Wash: Before purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like acetic acid.
-
Column Chromatography: Utilize column chromatography with an appropriate eluent system to separate the more polar starting materials from the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as malononitrile and acetic anhydride (which may be present as acetic acid after workup), as well as potential byproducts from side reactions. The exact impurity profile will depend on the specific synthetic method used.
Q2: Which solvent is best for recrystallizing this compound?
A2: The ideal solvent for recrystallization needs to be determined experimentally. Based on the structure of this compound, solvents like ethanol, isopropanol, or ethyl acetate are good starting points. Often, a co-solvent system, such as ethanol-water or ethyl acetate-hexanes, can provide the optimal solubility profile for high purity and recovery.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a suitable method for purifying this compound, especially when dealing with impurities that are difficult to remove by recrystallization. A silica gel stationary phase with a gradient elution of a solvent system like hexanes/ethyl acetate is a common approach for separating compounds of moderate polarity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (138-141 °C) is indicative of high purity.[1][2]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Purity Before (%) | Purity After (%) | Recovery Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 75 |
| Recrystallization (Ethyl Acetate/Hexanes) | 85 | 98 | 65 |
| Column Chromatography | 85 | >99 | 80 |
Note: The values in this table are for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hotplate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
"challenges in scaling up Acetylmalononitrile production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Acetylmalononitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the production of this compound from laboratory to industrial scale presents several key challenges. These include maintaining consistent process control, managing heat generated during the reaction (exothermic reactions), ensuring efficient mixing, controlling impurity formation, and developing a robust and scalable purification method, typically crystallization.[1][2] Inconsistent mixing and temperature control can lead to variations in product quality and yield.
Q2: What are the most common impurities in this compound synthesis?
A2: Impurities can arise from unreacted starting materials (malononitrile, acetic anhydride), side reactions, or degradation products. Potential by-products include di-acetylation products, polymers of malononitrile, and hydrolysis products if water is present. The reaction of malononitrile with acetylacetone, if present as an impurity, can lead to the formation of substituted pyridines.[3][4] Color formation can also be an issue, potentially arising from impurities in the starting materials or side reactions at elevated temperatures.
Q3: What are the recommended storage and handling procedures for this compound in bulk?
A3: this compound is a combustible solid and should be stored in a tightly closed container in a dry, well-ventilated area, away from heat and ignition sources. For handling, personal protective equipment (PPE) such as a dust mask (type N95 or equivalent), eye shields, and gloves should be worn. It is classified as Acute Toxic. (oral and dermal), a skin and eye irritant, and may cause respiratory irritation.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of this compound and quantifying impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and quantitative analysis (q-NMR). Physical properties such as melting point can also serve as a preliminary indicator of purity.[7]
Troubleshooting Guides
Synthesis & Reaction Control
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing leading to localized reagent depletion. - Side reactions consuming starting materials. | - Monitor reaction progress using in-situ techniques (e.g., FTIR) or regular sampling and analysis (HPLC, GC). - Optimize temperature profile; a gradual increase may be beneficial. - Ensure adequate agitation for the vessel size. Consider impeller design and speed. - Investigate and identify major by-products to understand competing reaction pathways. |
| Discoloration of Reaction Mixture (Yellow to Brown) | - Impurities in starting materials (malononitrile can yellow with age). - Reaction temperature too high, leading to degradation. - Presence of oxygen or other contaminants. | - Use high-purity starting materials. Consider purifying malononitrile if necessary. - Maintain strict temperature control. - Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Exothermic Reaction Difficult to Control | - Rate of addition of reagents is too fast. - Inadequate cooling capacity for the reactor volume. | - Slow down the addition rate of the limiting reagent. - Ensure the cooling system is appropriately sized for the batch volume and can handle the heat of reaction. - Consider using a semi-batch process where one reactant is added portion-wise. |
Purification & Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Difficulty in Initiating Crystallization | - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting nucleation. - Lack of nucleation sites. | - Concentrate the solution further by solvent evaporation. - Cool the solution to a lower temperature. - Introduce seed crystals of this compound. - Try scratching the inside of the vessel with a glass rod to create nucleation sites. |
| Formation of Oil Instead of Crystals ("Oiling Out") | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly. - High concentration of impurities. | - Select a solvent with a lower boiling point. - Employ a slower cooling rate to allow for ordered crystal lattice formation. - Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities. |
| Poor Product Purity After Crystallization | - Impurities are co-crystallizing with the product. - Inefficient washing of the filter cake. - Solvent inclusion in the crystals. | - Select a crystallization solvent where the impurities are highly soluble. - Wash the filter cake with a small amount of cold, fresh solvent. - Dry the crystals thoroughly under vacuum to remove residual solvent. |
| Inconsistent Crystal Size Distribution | - Uncontrolled nucleation. - Inefficient mixing during crystallization. | - Control the rate of supersaturation generation (cooling rate or anti-solvent addition rate). - Use a consistent seeding protocol. - Ensure uniform mixing to maintain a homogeneous suspension of crystals. |
Experimental Protocols
General Protocol for this compound Synthesis (Lab Scale)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
-
Reactant Preparation: Dissolve malononitrile in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).[8] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Source/Notes |
| Typical Yield (Lab Scale) | 60-80% | Dependent on reaction conditions and purity of starting materials. |
| Purity after Crystallization | >98% | Achievable with a well-optimized crystallization process. |
| Melting Point | 138-141 °C | Literature value, a key indicator of purity.[9] |
| Solubility | Moderately soluble in polar organic solvents like ethanol and acetone. Limited solubility in water. | [10] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. helgroup.com [helgroup.com]
- 2. approcess.com [approcess.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ((p-Acetylphenyl)azo)malononitrile | C11H8N4O | CID 15848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
"preventing polymerization of Acetylmalononitrile"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the polymerization of acetylmalononitrile, a common issue encountered during its storage and use. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges in your experiments.
Troubleshooting Guide: Unwanted Polymerization of this compound
If you are experiencing unexpected polymerization of this compound, consult the following table to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Action |
| Solidification or increased viscosity of the sample upon storage. | Spontaneous polymerization. | Store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Ensure the container is tightly sealed.[1] |
| Polymerization occurs during a reaction. | Incompatible reaction conditions. | Avoid strong bases, strong acids, and high temperatures, as these can initiate polymerization. Consider using a non-polar, aprotic solvent. |
| Discoloration (yellowing or browning) of the material. | Onset of degradation and polymerization. | Discard the material. For future prevention, ensure stringent adherence to storage and handling protocols. |
| Inconsistent reaction outcomes. | Partial polymerization of the starting material. | Before use, check for any signs of polymerization. If suspected, purification by recrystallization may be necessary, although care must be taken to avoid polymerization during this process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The polymerization of this compound can be initiated by several factors, including exposure to heat, light, moisture, and incompatible substances such as strong acids and bases. The molecule's two nitrile groups and the acidic proton at the central carbon make it susceptible to both anionic and radical polymerization pathways.
Q2: How can I visually inspect my this compound for signs of polymerization?
A2: Pure this compound is a crystalline solid.[2] Any signs of clumping, discoloration (yellowing to brown), or a change in consistency from a free-flowing powder to a viscous or solid mass may indicate the onset of polymerization.
Q3: What are the recommended storage conditions to prevent polymerization?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and refrigerated at 2-8°C.[1] It is also crucial to protect it from light exposure.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
A4: While specific inhibitors for this compound are not widely documented, inhibitors used for structurally similar compounds like acrylonitrile can be considered. These often include radical scavengers such as hydroquinone (HQ) or methylhydroquinone (MeHQ). For acrylonitrile, a combination of water (0.2-0.5 wt%) and MeHQ (35-45 ppm) is used for stabilization. However, the compatibility and effectiveness of these inhibitors with this compound would need to be experimentally verified for your specific application.
Q5: Can pH influence the stability of this compound?
A5: Yes, pH can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze degradation and polymerization.[3] It is advisable to handle this compound in neutral, anhydrous conditions whenever possible.
Experimental Protocols
Protocol 1: Standard Storage of this compound
This protocol outlines the recommended procedure for storing this compound to minimize the risk of polymerization.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas supply
-
Refrigerator (2-8°C)
-
Parafilm or other sealing film
Procedure:
-
Place the required amount of fresh this compound into a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes to displace any air.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap and neck of the vial with Parafilm for an extra layer of sealing.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Small-Scale Stability Test for this compound
This protocol provides a method to evaluate the stability of this compound under various conditions to determine optimal handling and reaction parameters.
Materials:
-
This compound
-
Several small, clear glass vials with PTFE-lined caps
-
Constant temperature oven or heating block
-
UV lamp
-
Various solvents (e.g., neutral, acidic, basic)
-
Analytical balance
-
Spectrometer (e.g., UV-Vis or NMR) for monitoring degradation
Procedure:
-
Prepare several small samples of this compound (e.g., 10 mg) in separate vials.
-
Expose each sample to a different condition you wish to test (e.g., elevated temperature, UV light, different solvents).
-
Include a control sample stored under the recommended ideal conditions (dark, 2-8°C, inert atmosphere).
-
At regular intervals (e.g., 1, 3, 6, 12, 24 hours), visually inspect the samples for any changes in color or state.
-
Quantify the extent of degradation by dissolving a small, known amount of the sample in a suitable solvent and analyzing it using a spectroscopic method. A decrease in the characteristic absorbance or signal of this compound over time indicates degradation.
-
Plot the concentration of this compound versus time for each condition to determine the rate of degradation.
Data Presentation
The following table summarizes the general stability of this compound under different conditions based on the principles of chemical stability for similar compounds. Note: This is a qualitative summary. Quantitative data should be generated using Protocol 2.
| Condition | Expected Stability | Notes |
| Temperature | ||
| 2-8°C | High | Recommended storage temperature.[1] |
| Room Temperature (~25°C) | Moderate | Risk of slow polymerization over time. |
| Elevated Temperature (>40°C) | Low | Significant risk of rapid polymerization. |
| Light | ||
| Dark | High | Recommended to protect from light.[1] |
| Ambient Light | Moderate | Potential for photo-initiated polymerization. |
| UV Light | Low | High risk of rapid polymerization. |
| Atmosphere | ||
| Inert (Argon/Nitrogen) | High | Recommended to prevent oxidation and moisture-induced reactions.[1] |
| Air | Moderate to Low | Oxygen and moisture can promote degradation and polymerization. |
| pH | ||
| Neutral | High | The most stable condition. |
| Acidic | Low | Can catalyze hydrolysis and other degradation pathways.[3] |
| Basic | Low | Can initiate anionic polymerization. |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound polymerization.
References
Acetylmalononitrile Reactions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of acetylmalononitrile reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound reactions in a question-and-answer format.
Q1: After quenching my reaction, I have a persistent emulsion. How can I break it?
A1: Emulsion formation is common when performing aqueous workups of reactions containing both organic solvents and salts. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Change in Solvent Polarity: Add a small amount of a different organic solvent with a polarity that is either significantly higher or lower than the primary solvent used in the extraction.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. The large surface area can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
Q2: My product seems to be partially soluble in the aqueous layer, leading to low yields. How can I improve recovery?
A2: this compound and its derivatives can have some water solubility, especially if they are polar. To minimize product loss:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. Repeat this process 2-3 times to recover the dissolved product.
-
Salting Out: Before extraction, add a significant amount of a salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase.
-
pH Adjustment: The solubility of your product may be pH-dependent. If your product has acidic or basic functional groups, adjust the pH of the aqueous layer to neutralize them and reduce their water solubility before extraction.
Q3: I observe multiple spots on my TLC plate after workup, indicating impurities. What are the likely side products and how can I remove them?
A3: Side products in this compound reactions often arise from self-condensation, hydrolysis of the nitrile groups, or reactions with the solvent or base. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical; the product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method of purification. A suitable eluent system can be determined by TLC analysis.
-
Acid-Base Extraction: If the impurities have acidic or basic properties that differ from your product, you can use an acid-base extraction to selectively remove them.
Q4: The crude product is a dark, oily residue that is difficult to handle. What is the best approach for purification?
A4: The formation of a dark oil often indicates the presence of polymeric byproducts or other high molecular weight impurities.
-
Trituration: Attempt to solidify the oil by triturating it with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can sometimes induce crystallization of the product while the impurities remain dissolved.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products. It may be beneficial to first dissolve the crude oil in a minimal amount of a suitable solvent and pre-adsorb it onto a small amount of silica gel before loading it onto the column.
Frequently Asked Questions (FAQs)
Q: What is a standard workup procedure for a Knoevenagel condensation reaction using this compound?
A: A typical workup involves pouring the reaction mixture into ice-cold water, which often causes the product to precipitate. The solid can then be collected by filtration, washed with water, and dried. If the product does not precipitate, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is performed. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1][2]
Q: How can I remove an unreacted aldehyde from my Knoevenagel condensation product?
A: Unreacted aldehydes can often be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous layer and can thus be separated.
Q: What is the best way to purify the final product of an this compound reaction?
A: For solid products, recrystallization is often the most straightforward and effective purification method.[1][2][3] For liquid or oily products, or for mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The selection of the recrystallization solvent or the chromatography eluent will depend on the specific properties of the product.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water or a dilute acid/base solution as required by the specific reaction.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate. Drain the lower layer (the denser layer, typically the organic layer if using dichloromethane, or the aqueous layer if using ethyl acetate) into a clean flask.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual water-soluble impurities and to aid in drying.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This often requires some small-scale testing.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The product should begin to crystallize. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Illustrative Yields of a Hypothetical this compound Reaction Product with Different Workup Procedures
| Workup Procedure | Crude Yield (%) | Purity by NMR (%) | Notes |
| Precipitation in water, filtration | 85 | 92 | Simple and fast, but may not remove all water-soluble impurities. |
| Extraction with Ethyl Acetate, washed with brine | 92 | 95 | Good recovery, effective at removing most inorganic salts. |
| Extraction with DCM, washed with NaHSO₃ and brine | 90 | 98 | Effective for removing unreacted aldehyde, leading to higher purity. |
Note: The data in this table are for illustrative purposes only and will vary depending on the specific reaction and conditions.
Visualizations
Caption: General workflow for this compound reaction workup and purification.
Caption: Troubleshooting decision tree for common workup issues.
References
"effect of catalyst on Acetylmalononitrile reaction rate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylmalononitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the effect of catalysts on the reaction rate, particularly in the context of the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of a catalyst on the reaction rate of this compound?
A catalyst increases the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.[1] In the context of reactions involving this compound, such as the Knoevenagel condensation, a catalyst facilitates the formation of the reactive enolate intermediate, leading to a faster reaction rate. Catalysts do not change the overall thermodynamics of the reaction; they only affect the kinetics.[2]
Q2: What types of catalysts are effective for reactions with this compound?
Based on studies with the closely related compound malononitrile, a variety of catalysts can be effective. These primarily include:
-
Basic Catalysts: Weak bases are commonly used. Examples include amines (e.g., piperidine, pyridine), ammonium salts (e.g., ammonium acetate), and basic ion exchange resins.[3][4] Amino acids like glycine and histidine have also been shown to catalyze Knoevenagel condensations.
-
Lewis Acid Catalysts: These can activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack. Examples include ZnCl₂, TiCl₄, and Ni(NO₃)₂·6H₂O.[5]
-
Heterogeneous Catalysts: Solid catalysts such as metal oxides (e.g., Al₂O₃, MgO), zeolites, and functionalized silica or polymers offer the advantage of easy separation from the reaction mixture.[6]
Q3: Can reactions with this compound proceed without a catalyst?
Yes, Knoevenagel-type reactions with highly active methylene compounds like malononitrile (and presumably this compound) can sometimes proceed without a catalyst, especially under specific conditions such as elevated temperatures or the use of "green" solvents like water or a water/glycerol mixture.[7][8] However, the reaction rate is typically much slower compared to a catalyzed reaction. For instance, the reaction of benzaldehyde with malononitrile in water at room temperature for 24 hours showed only a trace amount of product, whereas the addition of a catalyst can lead to high yields in minutes to a few hours.[7]
Q4: How does catalyst concentration affect the reaction rate?
Increasing the catalyst concentration generally increases the reaction rate by providing more active sites for the reactants.[9] However, there is often an optimal catalyst concentration beyond which the rate may not significantly increase or could even decrease due to side reactions or catalyst aggregation.[9] It is crucial to optimize the catalyst loading for each specific reaction.
Troubleshooting Guides
Issue 1: Slow or No Reaction
-
Possible Cause: Ineffective catalyst or inappropriate catalyst concentration.
-
Solution:
-
Verify Catalyst Choice: Ensure the chosen catalyst is appropriate for the specific reaction. For Knoevenagel condensations, a weak base is a common starting point.
-
Optimize Catalyst Concentration: If the reaction is slow, a stepwise increase in the catalyst concentration may improve the rate. Conversely, if unexpected byproducts are forming, the catalyst concentration might be too high.
-
Consider a Different Catalyst: If one type of catalyst is ineffective, try another from a different class (e.g., switch from a Lewis base to a Lewis acid).
-
-
-
Possible Cause: Inadequate reaction temperature.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
-
Possible Cause: Poor solvent choice.
-
Solution: The solvent can play a crucial role. Protic solvents like ethanol or water can stabilize intermediates and may be more effective than aprotic solvents for certain catalyzed reactions.[6] Consider solvent-free conditions, which have been shown to be effective in some Knoevenagel condensations.
-
Issue 2: Formation of Byproducts
-
Possible Cause: The catalyst is too strong or the concentration is too high.
-
Solution: A highly basic catalyst can lead to self-condensation of the aldehyde or ketone reactant, or other side reactions. Reduce the catalyst concentration or switch to a weaker base.
-
-
Possible Cause: The reaction temperature is too high.
-
Solution: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
-
Possible Cause: Presence of water when not desired.
-
Solution: The Knoevenagel condensation produces water as a byproduct. In some cases, this can inhibit the reaction or lead to hydrolysis of reactants or products. The addition of a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus to remove water can be beneficial.[10]
-
Issue 3: Difficulty in Product Isolation
-
Possible Cause: Use of a homogeneous catalyst.
-
Solution: Homogeneous catalysts can be difficult to separate from the reaction products. Consider using a heterogeneous catalyst (e.g., a solid-supported catalyst), which can be easily removed by filtration at the end of the reaction.
-
Data Presentation: Catalyst Performance in Knoevenagel Condensation of Benzaldehyde and Malononitrile
Note: This data is for the reaction of benzaldehyde with malononitrile, a close structural analog of this compound. Reaction rates and yields with this compound may vary.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amino-bifunctional Framework | 10 mg | Ethanol | Room Temp. | 5 min | 100 | [6] |
| Ni(NO₃)₂·6H₂O | 5 mol% | Water | Room Temp. | 20 min | 98 | [7] |
| Polystyrene-supported DABCO | 10 mol% | Methanol | Room Temp. | 60 min | 99 | [7] |
| Histidine | 10 mol% | DMSO/Water | Not Specified | 1.5 h | 62 | [11] |
| Glycine | 10 mol% | DMSO/Water | Not Specified | 1.5 h | 52 | [11] |
| None | - | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [7] |
| None | - | Water | Room Temp. | 24 h | Trace | [7] |
Experimental Protocols
General Protocol for Knoevenagel Condensation with this compound (Adapted from Malononitrile Protocols)
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1 mmol) and this compound (1 mmol) in an appropriate solvent (e.g., 10 mL of ethanol).[6]
-
Catalyst Addition: Add the chosen catalyst to the solution. For example, add 10 mg of a heterogeneous catalyst or 5 mol% of a homogeneous catalyst.[5][6]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or with gentle heating). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
For Heterogeneous Catalysts: Upon completion, filter the reaction mixture to remove the catalyst.
-
For Homogeneous Catalysts: The work-up procedure will vary. A common method is to add cold water to the reaction mixture to precipitate the product.[5]
-
-
Product Isolation: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for a catalyzed reaction involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 5. ijcps.org [ijcps.org]
- 6. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
Acetylmalononitrile Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetylmalononitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common and scalable method involves the acylation of malononitrile with acetic anhydride. This process typically involves the deprotonation of malononitrile using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF), followed by the addition of acetic anhydride. The resulting sodium enolate is then protonated with an acid, like hydrochloric acid (HCl), in a solvent such as dichloromethane (DCM) to yield this compound.[1]
Q2: Why is the choice of solvent critical in this synthesis?
The solvent plays a crucial role in several aspects of the reaction:
-
Solubility: The solvent must effectively dissolve the reactants, particularly the malononitrile and the base, to ensure a homogeneous reaction mixture for efficient deprotonation.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the strong base or the enolate intermediate. Aprotic solvents are generally preferred to avoid quenching the base.
-
Work-up and Purification: The choice of solvent can significantly impact the ease of product isolation. For instance, using an organic solvent for the final protonation can prevent the water-soluble product from being lost during an aqueous work-up.[1]
Q3: What are some suitable solvents for the synthesis of this compound?
Based on reported procedures, a two-solvent system has been used effectively:
-
Tetrahydrofuran (THF): Used for the initial deprotonation of malononitrile with sodium hydride.[1]
-
Dichloromethane (DCM): Used for the protonation of the intermediate sodium enolate to yield the final product.[1]
Troubleshooting Guide
Q1: My yield of this compound is low. What are the potential causes?
Low yields can result from several factors:
-
Incomplete Deprotonation: Ensure that the malononitrile is fully deprotonated before adding acetic anhydride. This can be influenced by the quality of the sodium hydride and the reaction temperature. Using fresh, washed NaH is recommended.[1]
-
Moisture Contamination: The presence of water will quench the sodium hydride and the enolate intermediate. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Suboptimal Reaction Temperature: The deprotonation is typically carried out at 0 °C.[1] Deviations from the optimal temperature can lead to side reactions.
-
Product Loss During Work-up: this compound has some water solubility.[1] Avoiding an aqueous work-up by using an organic solvent for the protonation step can improve recovery.
Q2: The final product is a sticky solid. How can I improve its consistency?
A sticky consistency can be due to residual solvent or impurities. A simple slurry with a non-polar solvent like hexanes can help in obtaining a fine, solid product.[1]
Q3: I am observing side reactions. What are they and how can I minimize them?
A potential side reaction is the formation of byproducts from the reaction of the enolate with other electrophiles. To minimize this, ensure the slow and controlled addition of acetic anhydride at a low temperature (0 °C).[1]
Data Presentation
Table 1: Solvent System and Yield for this compound Synthesis
| Solvent System | Reagents | Base | Yield | Purity | Reference |
| Tetrahydrofuran (THF) followed by Dichloromethane (DCM) | Malononitrile, Acetic Anhydride | Sodium Hydride (NaH) | 95-98% (of the sodium enolate) | Not specified | [1] |
Note: The yield is reported for the formation of the intermediate sodium enolate. The subsequent conversion to this compound is also reported to be high.[1] A direct comparison with other solvents is not available in the provided literature. The choice of other polar aprotic solvents would require experimental optimization.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
Step 1: Formation of the Sodium Enolate of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, suspend sodium hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve malononitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 1 hour.
-
After the addition is complete, rinse the funnel with additional THF and add it to the reaction mixture.
-
Stir the tan-colored reaction mixture for an additional hour at 0 °C.
-
Add acetic anhydride (1.0 equivalent) dropwise via the addition funnel at a rate that maintains a gentle bubbling.
-
Upon complete addition, the reaction mixture will become a very thick slurry.
Step 2: Protonation to this compound
-
To the slurry from Step 1, add anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of hydrochloric acid in an organic solvent.
-
Stir the mixture for a short period.
-
Filter the resulting mixture to remove the sodium chloride byproduct.
-
The filtrate contains the this compound. The product can be further purified by a slurry in hexanes to obtain a solid.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Monitoring Acetylmalononitrile Reaction Progress by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving Acetylmalononitrile using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (eluent) for my TLC analysis?
A1: The goal is to find a solvent system where the starting material (e.g., this compound) has an Rf value of approximately 0.3-0.5.[1] This provides a good range for the product to appear at a different Rf. Since this compound is a polar compound, you will likely need a relatively polar solvent system.[2][3]
-
Starting Points: A common starting point for polar compounds is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone.[4][5] For very polar compounds, a system like 5% methanol in dichloromethane or 100% ethyl acetate may be effective.[3]
-
Optimization: If your spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[6] If the spots are too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[6]
Q2: My spots are streaking or elongated. What's causing this and how can I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[6][7] Try diluting your reaction aliquot before spotting it.
-
Compound Acidity/Basicity: this compound has acidic protons. If your compound is acidic or basic, it can interact with the silica gel, causing streaking. Try adding a small amount of acid (e.g., 0.1–2.0% acetic acid) or base (e.g., 0.1–2.0% triethylamine) to your mobile phase to suppress this interaction.[6]
-
Inappropriate Solvent: The solvent system may not be optimal for your compound, causing poor solubility on the plate. Experiment with different solvent systems.[8]
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: This can happen for a few reasons:
-
Non-UV Active Compound: Your compound may not be visible under a standard 254 nm UV lamp.[6] this compound, lacking a strong chromophore, might be faint. Try using a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde, which are effective for various functional groups.
-
Sample Too Dilute: The concentration of your compound in the reaction aliquot may be too low.[8] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application.[6]
-
Compound Volatility: The compound may have evaporated from the plate. In this case, TLC may be a challenging visualization method.[6][7]
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the line where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[6][8]
Q4: How do I interpret the TLC plate to know if my reaction is complete?
A4: A typical reaction monitoring TLC will have three lanes: starting material (SM), reaction mixture (RM), and a "co-spot" where both SM and RM are applied on top of each other.[1][9]
-
Reaction in Progress: You will see the spot corresponding to your starting material diminish in intensity in the RM lane, while a new spot, corresponding to your product, appears.[2]
-
Reaction Complete: The reaction is generally considered complete when the starting material spot has completely disappeared from the reaction mixture lane.[9] The co-spot lane is crucial to confirm this, especially if the Rf values of the starting material and product are very close.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluent is not polar enough for your compounds.[6] | Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[6] Consider using a more polar solvent system, such as methanol in dichloromethane.[3] |
| Spots are running at the solvent front (Rf ≈ 1) | The eluent is too polar for your compounds.[6] | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[6] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try different solvent systems with varying polarities.[10] Use a co-spot to see if you can resolve two distinct spots or if they merge into one.[1] Consider using a different type of TLC plate, such as alumina or a reverse-phase plate.[6] |
| TLC looks like a smear (common with high-boiling solvents like DMF or DMSO). | The high-boiling reaction solvent is interfering with the chromatography. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[10] |
| The solvent front is running unevenly. | The plate was placed in the chamber at an angle, the chamber was disturbed during development, or the silica on the plate is damaged.[7] | Ensure the plate is placed vertically in the chamber and that the chamber remains undisturbed. Check the plate for any damage to the silica layer before use. It is often best to run the TLC again.[7] |
Experimental Protocol: Monitoring Reaction by TLC
This protocol outlines the standard procedure for monitoring the progress of a chemical reaction.
-
Prepare the TLC Chamber: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate.[1]
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Using a capillary tube, take a small amount of a diluted solution of your starting material and gently touch it to the 'S' and 'C' marks. The spot should be as small as possible (1-2 mm in diameter).[1][11]
-
Take a small aliquot from your reaction mixture using another capillary tube.[9] Spot this on the 'R' and 'C' marks. Allow the solvent to evaporate completely.
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[4] Cover the chamber and do not disturb it.
-
Allow the solvent to travel up the plate via capillary action.[2]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[1]
-
-
Visualize the Plate:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm).[13] Circle any visible spots with a pencil, as they will disappear when the lamp is removed.[13]
-
If spots are not visible or are faint, use an appropriate chemical stain (e.g., potassium permanganate dip). Gently heat the plate after staining if required to develop the spots.[14]
-
-
Analyze and Calculate Rf Values:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the 'R' lane to the 'S' lane to determine the consumption of starting material and the formation of the product.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps for monitoring a reaction using TLC.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. How To [chem.rochester.edu]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TLC Visualization Methods - Labster [theory.labster.com]
Technical Support Center: Acetylmalononitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic compound Acetylmalononitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (CH₃COCH(CN)₂) is a versatile organic reagent used in the synthesis of various pharmaceuticals and other complex molecules. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including inaccurate weighing, clumping of the solid material, and potential chemical degradation through hydrolysis, which can affect reaction yields and purity.
Q2: How can I tell if my this compound has been compromised by moisture?
Signs of moisture contamination include a change in the physical appearance of the solid from a free-flowing powder to a clumpy or sticky consistency. In more severe cases, the material may appear damp or even dissolve partially. For quantitative assessment, Karl Fischer titration can be used to determine the water content.
Q3: What are the primary decomposition products of this compound in the presence of water?
Q4: Can I dry this compound that has been exposed to moisture?
Drying this compound can be challenging without causing decomposition, as it is a combustible solid. If the material is thermally stable at lower temperatures, drying in a vacuum oven at a gentle heat with a desiccant trap may be possible. However, preventing moisture absorption in the first place is the recommended approach.
Troubleshooting Guides
Issue 1: Inaccurate and Inconsistent Weighing
| Symptom | Possible Cause | Recommended Solution |
| The mass of the sample on the analytical balance continuously increases. | The compound is absorbing atmospheric moisture during weighing. | 1. Use a "weighing by difference" technique. 2. Minimize the time the container is open to the atmosphere. 3. If possible, perform weighing inside a glovebox with a controlled, low-humidity atmosphere. |
| The amount of starting material in the reaction seems to be less than what was weighed. | The weighed mass included an unknown amount of water, leading to an overestimation of the active reagent. | 1. Store this compound in a desiccator over a strong drying agent. 2. Before use, ensure the compound is a free-flowing powder. 3. For critical reactions, determine the water content via Karl Fischer titration and adjust the mass accordingly. |
Issue 2: Poor Solubility or Caking in Reaction Solvent
| Symptom | Possible Cause | Recommended Solution |
| This compound clumps together and is difficult to dissolve in an anhydrous organic solvent. | The absorbed water on the surface of the solid is immiscible with the nonpolar solvent, causing aggregation. | 1. Ensure the this compound is properly dried and stored before use. 2. Use freshly dried, anhydrous solvents for the reaction. 3. Consider adding the solid reagent to the solvent under an inert atmosphere (e.g., nitrogen or argon). |
| The reaction mixture is cloudy or forms a separate phase, even with a solvent in which the compound should be soluble. | The hygroscopic nature of the compound has introduced a significant amount of water into the reaction. | 1. Filter the reaction mixture if an insoluble hydrate has formed, though this may impact yield. 2. If the reaction is not yet initiated, consider adding a drying agent compatible with the reaction chemistry. 3. In future experiments, adhere strictly to anhydrous handling techniques. |
Issue 3: Low Reaction Yield or Unexpected Byproducts
| Symptom | Possible Cause | Recommended Solution |
| The yield of the desired product is lower than expected, and analysis shows the presence of starting material. | Water has reacted with a moisture-sensitive catalyst or another reagent in the reaction mixture. | 1. Ensure all reagents and solvents are anhydrous. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere. |
| The formation of amide or carboxylic acid-containing byproducts is observed. | Hydrolysis of the nitrile groups of this compound has occurred due to the presence of water. | 1. Implement rigorous anhydrous techniques for the entire experimental setup. 2. If trace amounts of water are unavoidable, consider the use of a water scavenger that is inert to the desired reaction pathway. |
Experimental Protocols
Protocol 1: Weighing and Dispensing of Hygroscopic this compound
This protocol details the "weighing by difference" method to accurately measure this compound while minimizing exposure to atmospheric moisture.
Methodology:
-
Place a sealed container of this compound and a clean, dry vial with a cap into a desiccator for at least 24 hours before use.
-
Remove the container of this compound and the vial from the desiccator and take them to the analytical balance.
-
Place the sealed container of this compound on the balance and record its initial mass.
-
Remove the container from the balance and, keeping the opening of the container pointed away from your breath, quickly transfer an approximate amount of the solid into the prepared vial.
-
Immediately reseal the main container of this compound.
-
Place the resealed container back on the analytical balance and record its final mass.
-
The difference between the initial and final mass is the exact amount of this compound transferred to the vial.
-
Cap the vial immediately and proceed with your experiment.
Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound
This protocol provides a general workflow for reactions where the presence of water could be detrimental.
Methodology:
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the glassware while flushing with a dry inert gas (nitrogen or argon). Use a bubbler to maintain a slight positive pressure of the inert gas throughout the experiment.
-
Reagent Addition:
-
Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add other liquid reagents via a dry syringe.
-
Add solid reagents, including this compound (weighed as per Protocol 1), under a positive flow of inert gas. A solids addition funnel can be used for larger quantities.
-
-
Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction, including during heating, cooling, and sampling.
-
Work-up: Quench the reaction with anhydrous reagents if necessary. If an aqueous work-up is required, perform it as the final step after the moisture-sensitive reaction is complete.
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Logical pathway for troubleshooting unexpected reaction outcomes.
Validation & Comparative
1H NMR Spectrum of Acetylmalononitrile: A Comparative Guide
Predicted 1H NMR Spectral Data for Acetylmalononitrile
This compound possesses two distinct proton environments: the methyl protons of the acetyl group and the methine proton situated between the two nitrile groups and the carbonyl group. The expected chemical shifts are influenced by the electronic environment of these protons.
| Proton Type | Structure | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Acetyl Protons | -C(O)CH 3 | 2.0 - 2.5 | Singlet (s) | 3H |
| Methine Proton | -CH (CN)2 | > 4.0 | Singlet (s) | 1H |
The methyl protons of the acetyl group are expected to resonate in the typical region for methyl ketones, generally between 2.0 and 2.4 ppm. This signal will appear as a singlet as there are no adjacent protons to cause splitting. The methine proton is flanked by three strongly electron-withdrawing groups: two nitrile (-CN) groups and one carbonyl (-C=O) group. This significant deshielding effect is anticipated to shift its resonance to a considerably downfield position, likely greater than 4.0 ppm. This signal would also be a singlet.
Comparative 1H NMR Data of Related Compounds
To substantiate the predicted spectrum of this compound, it is valuable to compare it with the experimental 1H NMR data of structurally related malononitrile derivatives.
| Compound | Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
| Malononitrile | Methylene Protons (-CH 2(CN)2) | ~3.5 | Singlet (s) | 2H |
| Acrylonitrile | Vinylic Protons (=CH 2) | 5.7 - 6.3 | Multiplet (m) | 2H |
| Vinylic Proton (-CH =) | 6.1 - 6.4 | Multiplet (m) | 1H | |
| Benzylidenemalononitrile | Vinylic Proton (=CH -) | 7.79 | Singlet (s) | 1H |
| Aromatic Protons (-C6H 5) | 7.59 - 7.92 | Multiplet (m) | 5H |
The methylene protons in malononitrile, which are adjacent to two nitrile groups, appear around 3.5 ppm. In this compound, the additional electron-withdrawing acetyl group on the same carbon is expected to cause a further downfield shift for the methine proton. The vinylic proton in benzylidenemalononitrile, which is in a somewhat similar electronic environment (adjacent to two nitrile groups and a carbon-carbon double bond), resonates at a significantly downfield position of 7.79 ppm. This further supports the prediction of a substantial downfield shift for the methine proton in this compound.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a general methodology for the acquisition of 1H NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with the analyte's signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data acquisition is typically performed on a 300, 400, 500, or 600 MHz NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient for 1H NMR of small organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that the nuclei have returned to equilibrium, allowing for accurate integration.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually co-added to improve the signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative ratios of the different types of protons in the molecule.
Structural and Spectral Correlation
The chemical structure of this compound and the expected correlation of its protons to the 1H NMR signals can be visualized as follows.
Caption: Predicted 1H NMR correlations for this compound.
FT-IR Analysis of Acetylmalononitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of FT-IR Spectral Data
The following tables summarize the key experimental FT-IR absorption bands for the starting materials, malononitrile and acetic anhydride, and the predicted characteristic absorption bands for the product, acetylmalononitrile.
Table 1: Experimental FT-IR Peak Analysis of Starting Materials
| Compound | Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| Malononitrile | 2270 | C≡N | Nitrile Stretch |
| 2970 | C-H | Methylene Stretch | |
| 1420 | C-H | Methylene Bend | |
| Acetic Anhydride | 1825, 1750 | C=O | Anhydride Carbonyl Stretch (Symmetric & Asymmetric) |
| 1015 | C-O | C-O-C Stretch | |
| 2940-3040 | C-H | Methyl Stretch | |
| 1370, 1430 | C-H | Methyl Bend |
Table 2: Predicted FT-IR Peak Analysis of this compound
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Expected Characteristics |
| ~1720 | C=O | Ketone Carbonyl Stretch | Strong, sharp peak.[1][2] |
| ~2260 | C≡N | Nitrile Stretch | Medium to weak, sharp peak.[3] |
| ~2950 | C-H | Methyl & Methine Stretch | Medium intensity peaks.[4] |
| ~1420 | C-H | Methine Bend | Variable intensity. |
| ~1370 | C-H | Methyl Bend | Variable intensity. |
| ~1200 | C-C | C-C Stretch | Variable intensity.[5] |
Disclaimer: The FT-IR data for this compound is predicted based on established group frequency correlations. Experimental verification is highly recommended for confirmation.
Experimental Protocol: FT-IR Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique. This method is suitable for the analysis of this compound, which is a solid at room temperature.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Sample of the compound to be analyzed
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.
-
The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are common.
-
-
Data Analysis:
-
Process the collected spectrum to identify the wavenumbers of the absorption peaks.
-
Compare the observed peaks with known databases or predicted values to identify the functional groups present in the molecule.
-
-
Cleaning:
-
Release the pressure arm and remove the sample from the crystal.
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination.
-
Workflow for FT-IR Analysis and Comparison
The following diagram illustrates the logical workflow for characterizing a synthesized compound like this compound using FT-IR spectroscopy, involving comparison with starting materials and predicted data.
Spectral Interpretation and Comparison
The FT-IR spectrum of a chemical compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. By comparing the FT-IR spectrum of the reaction product to those of the starting materials, researchers can effectively monitor the progress of the synthesis of this compound.
-
Disappearance of Starting Material Peaks: The disappearance of the characteristic anhydride C=O stretches from acetic anhydride (around 1825 and 1750 cm⁻¹) and the potential shift of the nitrile peak from malononitrile would indicate the consumption of the reactants.
-
Appearance of Product Peaks: The emergence of a new, strong absorption peak around 1720 cm⁻¹ is indicative of the formation of the ketone carbonyl group in this compound.[1][2] The nitrile peak is expected to be present in the product, likely shifted slightly from its position in malononitrile due to the influence of the adjacent acetyl group.
By carefully analyzing these spectral changes, researchers can gain confidence in the successful synthesis of this compound and assess the purity of the final product. The comparison with the predicted spectrum serves as a valuable guide for assigning the observed peaks in the experimental spectrum of the product.
References
A Comparative Guide to the Reactivity of Acetylmalononitrile and Malononitrile for Researchers and Drug Development Professionals
Introduction: Malononitrile and its derivative, acetylmalononitrile, are pivotal reagents in organic synthesis, serving as versatile building blocks for a wide array of heterocyclic compounds, pharmaceuticals, and functional materials. Their reactivity is primarily dictated by the presence of an active methylene or methine group flanked by electron-withdrawing nitrile groups. This guide provides a detailed comparison of the reactivity of this compound and malononitrile, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Structural and Electronic Properties
The fundamental difference between malononitrile and this compound lies in the substitution at the central carbon atom. Malononitrile possesses two acidic protons, making it a potent nucleophile upon deprotonation. The presence of two cyano groups significantly increases the acidity of the methylene protons (pKa of 11 in water), facilitating the formation of a stabilized carbanion.
This compound, on the other hand, has one of its acidic protons replaced by an acetyl group. This structural modification has a profound impact on its reactivity. The acetyl group, being electron-withdrawing, is expected to increase the acidity of the remaining methine proton. However, the absence of a second acidic proton means that it can only participate in a single nucleophilic addition, unlike malononitrile which can potentially react twice.
| Property | Malononitrile | This compound |
| Chemical Structure | CH₂(CN)₂ | CH₃COCH(CN)₂ |
| Molar Mass | 66.06 g/mol | 108.10 g/mol [1] |
| Melting Point | 30-32 °C | 138-141 °C[2][3] |
| pKa (in water) | 11 | Not reported in retrieved literature |
| Key Reactive Site | Active methylene group | Active methine group |
Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for both malononitrile and its derivatives, involving the reaction of the active methylene/methine compound with an aldehyde or ketone.
Malononitrile is highly reactive in Knoevenagel condensations, readily reacting with a variety of carbonyl compounds under mild conditions to yield α,β-unsaturated dinitriles. These products are valuable intermediates in organic synthesis.
Experimental Data for Knoevenagel Condensation of Malononitrile
| Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Water/Glycerol (1:1) | 24 h | 99 | [4] |
| 4-Chlorobenzaldehyde | Water/Glycerol (1:1) | 24 h | 79 | [4] |
| 4-Methoxybenzaldehyde | Water/Glycerol (1:1) | 24 h | 95 | [4] |
| Benzaldehyde | NiCu@MWCNT / H₂O/CH₃OH | 15 min | 92 ± 2 | [5] |
| 3,4,5-Trimethoxybenzaldehyde | NiCu@MWCNT / H₂O/CH₃OH | 10 min | 96 ± 2 | [5] |
| Butyraldehyde | NiCu@MWCNT / H₂O/CH₃OH | 180 min | 53 ± 3 | [5] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile[5]
A mixture of benzaldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 water and glycerol solution is stirred in a 25 mL round-bottom flask at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered and washed with 50 mL of ice water to yield the benzylidenemalononitrile product.
This compound is also expected to undergo Knoevenagel-type condensations. However, the resulting product will retain the acetyl moiety, leading to a more complex α,β-unsaturated system. Due to the single acidic proton, the reaction will proceed to form a stable condensation product without the possibility of subsequent reactions at the central carbon. Quantitative experimental data for the Knoevenagel condensation of this compound was not prominently available in the reviewed literature, suggesting it is a less common substrate for this reaction compared to malononitrile.
Visualizing the Knoevenagel Condensation
Caption: Knoevenagel condensation pathways for malononitrile and this compound.
Reactivity in Michael Addition
The carbanions generated from malononitrile and this compound can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.
Malononitrile is a widely used Michael donor. The resulting adducts can be further manipulated, making this a powerful tool for constructing complex molecules.
Experimental Data for Michael Addition of Malononitrile to Chalcones
| Chalcone | Catalyst/Solvent | Time | Yield (%) | Enantiomeric Excess (%) | Reference |
| trans-Chalcone | Rosin-derived squaramide / CH₂Cl₂ | 36 h | 99 | 90 | [6] |
| 4-Chlorochalcone | Rosin-derived squaramide / CH₂Cl₂ | 36 h | 92 | 88 | [6] |
| 4-Methylchalcone | Rosin-derived squaramide / CH₂Cl₂ | 36 h | 95 | 89 | [6] |
| trans-Chalcone | Quinine-Al(OⁱPr)₃ / Toluene | 80 h | 92 | 91 | [7] |
Experimental Protocol: Asymmetric Michael Addition of Malononitrile to trans-Chalcone[7]
To a solution of the rosin-derived squaramide catalyst (0.0003 mmol, 0.3 mol%) in CH₂Cl₂ (0.5 mL), malononitrile (8 mg, 0.12 mmol) and trans-chalcone (0.1 mmol) are added subsequently. The reaction mixture is stirred at room temperature for 36 hours. The product is then isolated by flash silica gel chromatography.
This compound , upon deprotonation, can also serve as a Michael donor. The resulting adduct would be a γ-keto-dinitrile derivative. The presence of the acetyl group may influence the stereochemical outcome of the reaction. Similar to the Knoevenagel condensation, there is a lack of readily available, direct comparative studies on the Michael addition reactivity of this compound versus malononitrile.
Visualizing the Michael Addition
References
- 1. This compound 98 1187-11-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive test for detection and determination of malononitrile and its derivatives | CoLab [colab.ws]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
A Head-to-Head Battle of Methylene Compounds: Acetylmalononitrile vs. Ethyl Cyanoacetate in Synthesis
For researchers, scientists, and drug development professionals, the choice of an active methylene compound is a critical decision in the synthesis of a wide array of organic molecules, from pharmaceuticals to specialty chemicals. Among the diverse options available, acetylmalononitrile and ethyl cyanoacetate are two prominent reagents frequently employed in carbon-carbon bond-forming reactions. This comprehensive guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Both this compound and ethyl cyanoacetate possess a reactive methylene group flanked by two electron-withdrawing groups, rendering the methylene protons acidic and susceptible to deprotonation. This key characteristic allows them to participate as nucleophiles in a variety of important transformations, most notably the Knoevenagel condensation, as well as in the synthesis of diverse heterocyclic systems. However, the subtle yet significant differences in their electronic and steric properties can lead to considerable variations in reactivity, yield, and product selectivity.
At a Glance: Key Physicochemical Properties
A summary of the key physical and chemical properties of this compound and ethyl cyanoacetate is presented below, offering a preliminary basis for comparison.
| Property | This compound | Ethyl Cyanoacetate |
| CAS Number | 1187-11-7 | 105-56-6 |
| Molecular Formula | C₅H₄N₂O | C₅H₇NO₂ |
| Molecular Weight | 108.10 g/mol [1] | 113.11 g/mol [2] |
| Appearance | White crystalline solid | Colorless to pale yellow liquid[3] |
| Melting Point | 138-141 °C[1] | -22.5 °C[2] |
| Boiling Point | Not readily available | 205-210 °C[2][4] |
| Solubility | Data not readily available | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents.[3][4][5] |
Performance in the Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, serves as an excellent platform to compare the reactivity of these two active methylene compounds. In a typical reaction, an aldehyde or ketone is condensed with the active methylene compound in the presence of a basic catalyst.
While direct, side-by-side comparative studies under identical conditions are limited in published literature, a compilation of data from various sources allows for an indirect assessment of their performance. The reaction of benzaldehyde with both reagents is a well-documented example.
| Reagent | Catalyst/Conditions | Product | Yield | Reference |
| Malononitrile | Ammonium acetate, sonication, room temp. | Benzylidenemalononitrile | High | [6] |
| Malononitrile | NiCu@MWCNT, H₂O/MeOH, 25 °C, 15 min | Benzylidenemalononitrile | 92 ± 2% | [7] |
| Ethyl Cyanoacetate | DABCO, [HyEtPy]Cl–H₂O, room temp., short time | Ethyl 2-cyano-3-phenylacrylate | Good to excellent | [8] |
| Ethyl Cyanoacetate | DIPEAc, MDC, reflux | Ethyl 2-cyano-3-phenylacrylate | 91% | [9] |
*Data for malononitrile is used as a proxy for this compound due to the scarcity of specific data for the latter in this reaction. The acetyl group in this compound is expected to influence reactivity.
The available data suggests that both reagents are highly effective in the Knoevenagel condensation, affording high yields of the corresponding products. The choice of catalyst and reaction conditions plays a significant role in the reaction's efficiency.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the Knoevenagel condensation of benzaldehyde with both malononitrile (as a proxy for this compound) and ethyl cyanoacetate.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., 10 mg of a suitable heterogeneous catalyst)[10]
Procedure:
-
To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (66 mg, 1 mmol).[10]
-
Add 10 mg of the catalyst and 1 mmol of benzaldehyde to the solution.[10]
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).[10]
-
Upon completion, the catalyst can be filtered off.[10]
-
The product, benzylidenemalononitrile, can be isolated from the filtrate, for example, by evaporation of the solvent and subsequent purification if necessary.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)
-
1-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Add DABCO (20 mmol) to a stirred mixture of benzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a solution of 3 g of [HyEtPy]Cl in 3 mL of water at room temperature.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Once the aldehyde is consumed, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).[8]
-
Wash the combined organic phase with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product, ethyl 2-cyano-3-phenylacrylate.[8]
Logical Workflow for Reagent Selection and Synthesis
The decision-making process for selecting between this compound and ethyl cyanoacetate, followed by the general synthetic workflow, can be visualized as follows:
Caption: A logical workflow for selecting the appropriate active methylene compound and the subsequent general steps for synthesis.
Reaction Pathway: Knoevenagel Condensation
The mechanism of the Knoevenagel condensation provides insight into the role of the active methylene compound. The following diagram illustrates the generally accepted pathway for a base-catalyzed Knoevenagel condensation.
Caption: The general mechanism of the base-catalyzed Knoevenagel condensation reaction.
Conclusion
Both this compound and ethyl cyanoacetate are valuable and versatile reagents in organic synthesis, particularly for the construction of carbon-carbon double bonds and the synthesis of heterocyclic compounds. The choice between them will often depend on the specific requirements of the reaction, including the desired reactivity, solubility, and the nature of the substituents on the starting materials. While ethyl cyanoacetate is a well-established and extensively studied reagent with a wealth of available data, this compound, with its two cyano groups and an acetyl moiety, offers a different electronic and steric profile that may be advantageous in certain synthetic contexts. Further direct comparative studies are warranted to fully elucidate the relative merits of each reagent in a broader range of transformations. This guide provides a foundational understanding to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. 乙酰基丙二腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pravindyechem.net [pravindyechem.net]
- 4. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 5. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure of Acetylmalononitrile Adducts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of adducts derived from acetylmalononitrile. Due to the limited availability of publicly accessible crystallographic data for simple this compound adducts, this guide focuses on a well-characterized derivative, a heteroarylacrylonitrile, which showcases the structural features resulting from reactions involving the this compound backbone. The experimental data and methodologies presented herein offer a framework for understanding the molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds.
Comparative Crystallographic Data
A search of crystallographic databases and scientific literature did not yield specific crystal structures for simple adducts of this compound. However, a closely related heteroarylacrylonitrile, synthesized via a Knoevenagel condensation of a heterocyclic aldehyde with a malononitrile derivative, provides valuable structural insights. The crystallographic data for a representative compound, (2E)-2-(1H-benzimidazol-2-yl)-3-(5-nitro-2-thienyl)prop-2-enenitrile, is presented below as a reference for understanding the structural possibilities of this compound-derived compounds.
| Parameter | (2E)-2-(1H-benzimidazol-2-yl)-3-(5-nitro-2-thienyl)prop-2-enenitrile |
| Chemical Formula | C₁₄H₈N₄O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.345(6) Å, b = 5.678(3) Å, c = 18.912(9) Å |
| β = 109.12(3)° | |
| Volume | 1251.1(11) ų |
| Z | 4 |
| Density (calculated) | 1.578 Mg/m³ |
| Bond Lengths (selected) | C-C (vinyl) = 1.36 Å, C-CN = 1.43 Å, C=O (acetyl) - N/A |
| Bond Angles (selected) | C-C-C (vinyl) = 125.1°, C-C-CN = 118.2° |
| Dihedral Angles | Thiophene/Benzimidazole ring = ~15° |
Experimental Protocols
The synthesis and crystallization of heteroarylacrylonitriles derived from malononitrile precursors typically follow a standardized protocol.
Synthesis via Knoevenagel Condensation
-
Reactant Preparation: Equimolar amounts of the corresponding heterocyclic aldehyde and a malononitrile derivative (such as this compound) are dissolved in a suitable solvent, commonly ethanol or a mixture of ethanol and water.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or triethylamine, is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or DMF-water) to yield crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of this compound-derived adducts to their structural characterization and analysis.
Caption: Workflow for the synthesis and structural analysis of this compound derivatives.
Comparison of Analytical Methods for Acetylmalononitrile Quantification
A comprehensive guide to the analytical quantification of Acetylmalononitrile, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of potential analytical techniques, complete with detailed experimental protocols and performance data.
Disclaimer: The following analytical methods are proposed based on the chemical properties of this compound and established methodologies for similar compounds. These methods have not been experimentally validated for this compound and therefore must be subjected to full method development, optimization, and validation according to ICH guidelines (Q2(R1)) before use. The performance data presented is hypothetical and serves as a target for method development.
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. Three primary analytical techniques are proposed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a Spectrophotometric Assay based on the Janovsky reaction.
Table 1: Comparison of Hypothetical Performance Data for this compound Quantification Methods
| Parameter | HPLC-UV | GC-MS (with derivatization) | Spectrophotometric Assay |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Colorimetric reaction of the active methylene group. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.05 µg/mL | 3 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Throughput | Moderate | Low to Moderate | High |
| Sample Matrix Complexity | Tolerant | Less Tolerant | Prone to Interferences |
| Instrumentation Cost | Moderate | High | Low |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed for its robustness and wide availability in analytical laboratories. Given the polar nature of this compound, a reverse-phase method with an aqueous-rich mobile phase is suggested.
a. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 90% water with 0.1% formic acid and 10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at 210 nm.
c. Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For enhanced sensitivity and selectivity, a GC-MS method is proposed. Due to the polarity and potential thermal lability of this compound, a derivatization step to increase volatility and thermal stability is recommended. Silylation is a common derivatization technique for compounds with active hydrogens.
a. Sample Preparation and Derivatization:
-
Evaporate the solvent from the sample containing this compound under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
b. GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
c. Calibration: Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.
Spectrophotometric Assay (Janovsky Reaction)
This colorimetric method is based on the Janovsky reaction, where compounds with an active methylene group react with a m-dinitrobenzene compound in the presence of a strong base to produce a colored complex.
a. Reagents:
-
Solution A: A solution of 1,3-dinitrobenzene in a suitable solvent (e.g., methanol).
-
Solution B: A strong base solution (e.g., 5 M sodium hydroxide in water).
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF).
b. Assay Procedure:
-
Dissolve the sample containing this compound in DMF.
-
In a cuvette, mix 1 mL of the sample solution with 0.5 mL of Solution A.
-
Initiate the reaction by adding 0.5 mL of Solution B and mix thoroughly.
-
Allow the color to develop for a fixed time (e.g., 5 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (to be determined experimentally, typically in the visible range).
c. Calibration: Prepare a series of standard solutions of this compound in DMF and follow the same procedure to generate a calibration curve of absorbance versus concentration.
Visualizations
Caption: General workflow for the quantification of this compound.
A Comparative Guide to the Characterization of Acetylmalononitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of acetylmalononitrile, a versatile reagent in organic synthesis. This compound serves as a key building block for a variety of heterocyclic and carbocyclic compounds with potential applications in medicinal chemistry and materials science. This document outlines the characterization of its primary reaction products, supported by experimental data and detailed protocols to aid in their identification and synthesis.
Knoevenagel Condensation Products with Aromatic Aldehydes
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. The reaction with aromatic aldehydes typically yields 2-acetyl-3-arylacrylonitriles. These products are valuable intermediates for the synthesis of more complex molecules.
Comparative Data of 2-Acetyl-3-arylacrylonitriles
| Product | Ar-Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | Phenyl | 90 | 80-82 | 7.91 (d, 2H), 7.78 (s, 1H), 7.64 (t, 1H), 7.55 (t, 2H) | 159.9, 134.6, 130.9, 130.7, 129.6, 113.7, 112.5, 82.9 | 3032 (Ar C-H), 2224 (C≡N), 1683 (C=O) |
| 1b | 4-Chlorophenyl | 79 | 176 | 7.88-7.85 (d, 2H), 7.74 (s, 1H), 7.55-7.52 (d, 2H) | 158.26, 141.15, 131.83, 130.07, 129.27, 113.42, 112.32, 83.37 | 3095 (Ar C-H), 2225 (C≡N), 1683 (C=O) |
| 1c | 4-Nitrophenyl | 98 | 160-162 | 8.39 (d, 2H), 8.08 (d, 2H), 7.89 (s, 1H) | 156.8, 150.4, 135.8, 131.1, 124.6, 112.6, 111.6, 87.5 | 3045 (Ar C-H), 2225 (C≡N), 1527 (NO₂) |
| 1d | 4-Methoxyphenyl | - | - | 7.92 (d, 2H), 7.66 (s, 1H), 7.02 (d, 2H), 3.92 (s, 3H) | 164.80, 158.89, 133.46, 124.01, 115.12, 114.43, 113.34, 78.55, 55.79 | - |
| 1e | 3,4,5-Trimethoxyphenyl | 99 | 148 | 7.63 (t, 1H), 7.24 (s, 2H), 7.17 (d, 2H), 3.96 (s, 3H), 3.89 (s, 6H) | 159.32, 153.35, 144.03, 125.89, 113.94, 113.15, 108.31, 80.59, 61.21, 56.34 | 3018 (Ar C-H), 2220 (C≡N), 1504, 1257, 1041 |
Note: The acetyl protons typically appear as a singlet around 2.5 ppm in the ¹H NMR spectra. Data for some compounds is derived from analogous malononitrile reactions due to a lack of specific this compound data in the literature.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by recrystallization from a suitable solvent like ethanol.
Caption: Knoevenagel condensation of this compound.
Multi-component Synthesis of 4H-Pyrans
This compound can participate in multi-component reactions to form complex heterocyclic structures. A common example is the synthesis of 4H-pyran derivatives through a one-pot reaction with an aldehyde and a 1,3-dicarbonyl compound, such as dimedone or acetylacetone.[1][2][3][4][5]
Comparative Data of 4H-Pyran Derivatives
While specific data for this compound in these reactions is limited, the general structures and characterization principles are similar to those involving malononitrile. The presence of the acetyl group from this compound would be a distinguishing feature in the final product's spectra.
| Product Type | Reactants | General Yield Range (%) | Key Spectroscopic Features |
| Tetrahydrobenzo[b]pyrans | Aldehyde, this compound, Dimedone | 80-95 | ¹H NMR: Singlet for NH₂ protons, singlet for methyl groups of dimedone moiety, characteristic signals for the aromatic and pyran rings. IR: N-H stretching bands, C≡N stretching, C=O stretching. |
| 2-Amino-4H-pyrans | Aldehyde, this compound, Acetylacetone | 85-97 | ¹H NMR: Singlet for NH₂ protons, singlets for methyl groups. IR: N-H stretching bands, C≡N stretching, C=O stretching. |
Experimental Protocol: General Procedure for 4H-Pyran Synthesis
A mixture of the aldehyde (1 mmol), this compound (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and a catalyst (e.g., piperidine, L-proline) in a solvent (e.g., ethanol, water) is stirred at room temperature or heated.[2][3] The reaction is monitored by TLC. After completion, the product often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization.
Caption: Multi-component synthesis of 4H-pyrans.
Synthesis of Substituted Pyridines
Substituted pyridines, particularly 2-amino-3-cyanopyridines, can be synthesized from this compound through reactions with chalcones or other α,β-unsaturated ketones in the presence of a nitrogen source like ammonium acetate.[6]
Comparative Data of Substituted Pyridines
Data for reactions specifically involving this compound is scarce, but the general approach and characterization are outlined below based on analogous reactions with malononitrile.
| Product Type | Reactants | General Yield Range (%) | Key Spectroscopic Features |
| 2-Amino-4,6-diaryl-nicotinonitrile | Chalcone, this compound, Ammonium Acetate | 70-90 | ¹H NMR: Broad singlet for NH₂ protons, characteristic aromatic proton signals. IR: N-H stretching bands, C≡N stretching. Mass Spec: Molecular ion peak corresponding to the product. |
Experimental Protocol: General Procedure for Pyridine Synthesis
A mixture of the chalcone (1 mmol), this compound (1 mmol), and ammonium acetate (excess, e.g., 8 mmol) in a high-boiling solvent like glacial acetic acid or ethanol is refluxed for several hours. The reaction progress is monitored by TLC. After cooling, the product is typically precipitated by adding water or neutralizing the acid, then collected by filtration and recrystallized.
Caption: Synthesis of substituted pyridines.
Characterization Techniques
Standard spectroscopic techniques are employed for the characterization of this compound reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the products. The chemical shift of the vinyl proton in Knoevenagel products is indicative of the electronic nature of the aromatic substituent.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic absorption bands for the nitrile (C≡N) group (around 2220-2230 cm⁻¹) and the carbonyl (C=O) group of the acetyl moiety (around 1680-1700 cm⁻¹) are particularly important.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[7][8]
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols, while drawing from analogous malononitrile chemistry where necessary, offer a framework for the synthesis and characterization of its diverse reaction products. Further experimental work is encouraged to expand the specific data available for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nano-SiO2/DBN: an efficacious and reusable catalyst for one-pot synthesis of tetrahydrobenzo[b]pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. whitman.edu [whitman.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for Acetylmalononitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acetylmalononitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through several catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is heavily dependent on the catalytic system employed. Below is a summary of quantitative data from various reported methods.
| Catalyst/Method | Acetylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acid Catalysis | |||||||
| SmCl₃ | Acetyl chloride | Toluene | Triethylamine | Room Temp. | 5 | 92 | [1] |
| MgCl₂ | Acetyl chloride | Toluene | Triethylamine | Room Temp. | 12 | 45 | [1] |
| AlCl₃ | Acetyl chloride | Toluene | Triethylamine | Room Temp. | 12 | <10 | [1] |
| FeCl₃ | Acetyl chloride | Toluene | Triethylamine | Room Temp. | 12 | <10 | [1] |
| Base-Promoted Synthesis | |||||||
| Sodium Hydride (NaH) | Acetic anhydride | THF | - | 0 | - | High (not specified) | [2] |
| Base Catalysis (General) | |||||||
| Pyridine | Acetic anhydride | Pyridine | - | Room Temp. | - | - | [1][3] |
Note: The yield for the sodium hydride method was reported as high but not explicitly quantified in the available literature. The pyridine-catalyzed reaction is a general method for acetylation and a specific yield for this compound was not found in the search results.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Lewis Acid-Catalyzed Synthesis using Samarium(III) Chloride (SmCl₃)
This method utilizes a recyclable Lewis acid catalyst for the efficient C-acylation of malononitrile.[1]
Materials:
-
Malononitrile
-
Acetyl chloride
-
Samarium(III) chloride (SmCl₃)
-
Triethylamine
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of malononitrile (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add SmCl₃ (0.1 mmol).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Base-Promoted Synthesis via Sodium Enolate Formation
This two-step procedure involves the formation of a sodium enolate of malononitrile followed by protonation to yield this compound.[2]
Materials:
-
Malononitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Acetic anhydride
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (in an organic solvent)
-
Dichloromethane (DCM)
Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate
-
Suspend NaH (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of malononitrile (1.0 equiv.) in anhydrous THF.
-
Stir the mixture at 0 °C until hydrogen evolution ceases.
-
Add acetic anhydride (1.0 equiv.) dropwise at 0 °C.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
The resulting sodium enolate can be isolated or used directly in the next step.
Step 2: Synthesis of this compound
-
Suspend the sodium enolate from Step 1 in DCM.
-
Add a solution of hydrochloric acid in an organic solvent dropwise until the mixture becomes acidic.
-
Stir the mixture at room temperature.
-
Filter the solid NaCl byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by recrystallization.
Base-catalyzed Acetylation using Pyridine
Pyridine can act as both a solvent and a basic catalyst for the acetylation of active methylene compounds like malononitrile.[1][3]
Materials:
-
Malononitrile
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve malononitrile (1.0 equiv.) in anhydrous pyridine.
-
Add acetic anhydride (excess) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, co-evaporate the mixture with toluene to remove excess pyridine.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams have been generated.
Caption: Workflow for comparing different catalytic methods for this compound synthesis.
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.
References
A Comparative Guide to Validating the Purity of Synthesized Acetylmalononitrile
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of compound purity is a cornerstone of reliable and reproducible research in chemical synthesis and drug development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized acetylmalononitrile, a versatile building block in organic chemistry. We present objective comparisons with a relevant alternative, ethyl cyanoacetate, supported by experimental data and detailed protocols to ensure the integrity of your research.
Introduction to this compound and the Imperative of Purity
This compound [CH₃C(O)CH(CN)₂], a malononitrile derivative, is a valuable reagent in various organic syntheses, including the formation of heterocyclic compounds and other complex molecules. The presence of impurities can significantly impact the yield, stereochemistry, and biological activity of the final products, making rigorous purity assessment essential. Common impurities may arise from the synthesis process, which often involves a Knoevenagel condensation or a related reaction. These can include unreacted starting materials such as malononitrile and an acetylating agent (e.g., acetic anhydride or acetyl chloride), byproducts from side reactions, and residual solvents or catalysts.
Comparison of Analytical Methodologies for Purity Validation
The choice of analytical technique for purity determination depends on the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Here, we compare the most effective methods for validating the purity of this compound and its alternative, ethyl cyanoacetate.
Table 1: Comparison of Purity Validation Methods for this compound and Ethyl Cyanoacetate
| Analytical Method | Principle | This compound Purity Assessment | Ethyl Cyanoacetate Purity Assessment | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution for separating polar and non-polar impurities. A typical purity of >98% can be determined. | Effective for quantifying purity and identifying related substance impurities. | High sensitivity, quantitative accuracy, and applicability to a wide range of compounds. | Requires method development, may not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Excellent for identifying volatile and semi-volatile impurities, such as residual solvents and byproducts. Purity is often determined to be ≥98%. | Standard method for purity assessment, with typical purities of ≥99% reported.[1] | High sensitivity and specificity, provides structural information of impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Provides an absolute purity value without the need for a specific reference standard of the analyte. Can identify and quantify both known and unknown impurities. | Can be used for absolute purity determination and quantification of impurities with known structures. | High precision and accuracy, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard. |
| Melting Point Analysis | A pure substance has a sharp, defined melting point range | A melting point range of 138-141 °C is reported for pure this compound.[2] A broad range indicates the presence of impurities. | As a liquid at room temperature, melting point is not a primary purity indicator. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for liquids or thermally unstable compounds. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable purity data. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify related substance impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify volatile and semi-volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate. For some compounds, derivatization (e.g., silylation) may be necessary to increase volatility.[3][4]
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV
-
Scan range: 40-500 amu
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Quantitative NMR (qNMR) Method
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound (analyte).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Visualizing the Workflow and Logical Relationships
To further clarify the process of purity validation, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Decision tree for selecting a primary purity validation method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and reliability of subsequent research and development. A multi-faceted approach, often combining chromatographic and spectroscopic techniques, provides the most comprehensive assessment. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently ascertain the purity of their synthesized compounds, leading to more robust and reproducible scientific outcomes.
References
A Researcher's Guide to the Elemental Analysis of Acetylmalononitrile Compounds
For researchers, scientists, and drug development professionals working with acetylmalononitrile and its derivatives, accurate elemental analysis is paramount for compound characterization, purity assessment, and confirmation of molecular structure. This guide provides a comprehensive comparison of elemental analysis techniques, focusing on the widely used combustion analysis, and presents supporting experimental data for malononitrile compounds.
Performance Comparison of Elemental Analysis Techniques
The determination of the elemental composition of organic compounds like this compound is predominantly carried out using combustion analysis. However, other techniques can also be employed, each with its own set of advantages and limitations.
| Feature | Combustion Analysis (CHN/O/S) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | The sample is combusted in a high-temperature, oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the elemental composition.[1][2] | The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by mass-to-charge ratio and quantified. |
| Elements Detected | Primarily C, H, N, S, and O.[1] | A wide range of elements, including metals and some non-metals, at trace levels. |
| Sample Type | Solids, liquids, volatile, and viscous samples.[3] | Typically liquid samples; solids require digestion. |
| Sensitivity | Typically in the percentage (%) range. | High sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels.[4] |
| Precision | High precision, with a relative standard deviation of less than 0.3%. | High precision, with relative standard deviations typically below 5%. |
| Speed | Relatively fast, with analysis times of 6-8 minutes per sample.[2] | Can be slower due to sample preparation requirements. |
| Cost | Lower initial instrument cost and operational costs compared to ICP-MS. | Higher initial instrument and operational costs. |
| Primary Application | Bulk elemental composition of organic compounds. | Trace elemental analysis and impurity determination.[5] |
Table 1: Comparison of Elemental Analysis Techniques
Experimental Data for Malononitrile Derivatives
The following table summarizes the elemental analysis data for various benzylidenemalononitrile derivatives, which are structurally related to this compound. The data, obtained by combustion analysis, demonstrates the typical accuracy of the technique.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 4-Hexyloxybenzylidenemalononitrile | C₁₆H₁₈N₂O | C | 75.56 | 75.21 | [6][7] |
| H | 7.12 | 7.25 | [6][7] | ||
| N | 11.01 | 10.87 | [6][7] | ||
| 4-Octyloxybenzylidenemalononitrile | C₁₈H₂₂N₂O | C | 76.56 | 76.31 | [7] |
| H | 7.85 | 7.98 | [7] | ||
| N | 9.92 | 9.88 | [7] | ||
| 4-Decyloxybenzylidenemalononitrile | C₂₀H₂₆N₂O | C | 77.38 | 77.18 | [6] |
| H | 8.44 | 8.51 | [6] | ||
| N | 9.02 | 8.98 | [6] | ||
| 3-Amino-5-(1-methyl-5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile | C₂₉H₂₄N₄ | C | 81.28 | 81.01 | [8] |
| H | 5.65 | 5.41 | [8] | ||
| N | 13.07 | 13.24 | [8] |
Table 2: Elemental Analysis Data for Benzylidenemalononitrile Derivatives
Experimental Protocols
Detailed Methodology for CHN Combustion Analysis
This protocol is a standard procedure for the elemental analysis of organic compounds using a CHN elemental analyzer.
1. Sample Preparation:
-
Ensure the sample is homogeneous and dry. For solid samples, grind to a fine powder.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.[9]
-
Carefully fold the tin capsule to enclose the sample completely, ensuring no air is trapped inside.
2. Instrument Setup and Calibration:
-
Ensure the elemental analyzer is properly calibrated using certified standards (e.g., acetanilide, sulfanilamide) with known C, H, and N content.
-
Set the combustion furnace temperature to approximately 1000-1100 °C and the reduction furnace to 600-850 °C.
-
Ensure a continuous flow of high-purity helium as the carrier gas.
-
Perform a blank analysis using an empty tin capsule to zero the instrument.
3. Sample Analysis:
-
Place the encapsulated samples into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The autosampler will drop each sample into the combustion furnace.
-
The sample undergoes "flash combustion" in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides.[2]
-
The combustion gases are swept by the helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gas mixture (He, CO₂, H₂O, N₂) then passes through a separation column (typically a gas chromatograph).
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[10]
-
The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.
4. Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula of the compound.
-
The found values should typically be within ±0.4% of the calculated values for a pure compound.[11]
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the elemental analysis workflow and a representative signaling pathway where malononitrile derivatives might be studied.
Caption: Workflow for CHN elemental analysis by combustion.
Caption: Hypothetical signaling pathway involving a malononitrile derivative.
References
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? [eureka.patsnap.com]
- 5. huarongpharma.com [huarongpharma.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. open.alberta.ca [open.alberta.ca]
A Spectroscopic Comparison of Acetylmalononitrile Isomers: Keto vs. Enol Tautomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the keto and enol isomers of acetylmalononitrile. This compound, a versatile building block in organic synthesis, exists in equilibrium between its keto form (this compound) and its enol form (2-cyano-3-hydroxy-2-butenenitrile). Understanding the distinct spectroscopic signatures of these tautomers is crucial for reaction monitoring, structural elucidation, and the development of novel chemical entities. This comparison is supported by experimental data for the predominant keto tautomer and predicted data for the enol form, based on analogous compounds.
Data Presentation
The following tables summarize the key spectroscopic data for the keto and enol tautomers of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Tautomer | Functional Group | Characteristic Absorption Bands (cm⁻¹) | Notes |
| Keto | C=O (ketone) | ~1720 (strong, sharp) | Typical for α-dicarbonyl compounds. |
| C≡N (nitrile) | ~2250 (medium, sharp) | ||
| C-H (sp³) | ~2900-3000 | ||
| Enol | O-H (hydroxyl) | ~3200-3600 (broad) | Broadness due to hydrogen bonding. |
| C=C (alkene) | ~1640 (medium) | Conjugated with the nitrile group. | |
| C≡N (nitrile) | ~2220 (strong, sharp) | Shifted to lower frequency due to conjugation. | |
| =C-H (vinyl) | ~3050-3150 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Tautomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Keto | CH₃ (acetyl) | ~2.4 | Singlet | |
| CH (methine) | ~4.5 | Singlet | ||
| Enol | CH₃ (methyl) | ~2.1 | Singlet | |
| OH (hydroxyl) | 5-15 (variable) | Broad Singlet | Chemical shift is concentration and solvent dependent. | |
| =CH (vinyl) | ~6.0 | Singlet |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Tautomer | Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Keto | C=O (ketone) | ~195 | |
| C≡N (nitrile) | ~112 | ||
| CH (methine) | ~40 | ||
| CH₃ (acetyl) | ~28 | ||
| Enol | C-OH (enol) | ~160 | |
| C-CN (enol) | ~95 | ||
| C≡N (nitrile) | ~115 | ||
| CH₃ (methyl) | ~20 |
Table 4: Mass Spectrometry (MS) Data
| Tautomer | Ionization Method | Key Fragments (m/z) | Notes |
| Keto/Enol | Electron Ionization (EI) | 108 (M⁺) | The molecular ion peak is expected for both tautomers. |
| 93 ([M-CH₃]⁺) | Loss of a methyl radical. | ||
| 66 ([M-CH₂CO]⁺) | Loss of ketene from the keto form. | ||
| 43 ([CH₃CO]⁺) | Acetyl cation, characteristic of the keto form. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (predominantly keto form), prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for both solution and solid-state analysis, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
To observe the enol form, dissolve the sample in a non-polar, aprotic solvent like carbon tetrachloride or chloroform in a suitable IR cell. The equilibrium may shift towards the enol form in such solvents.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=O, C≡N, O-H, and C=C functional groups to distinguish between the keto and enol forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
The choice of solvent can influence the keto-enol equilibrium. Non-polar solvents tend to favor the enol form, while polar, protic solvents favor the keto form.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for each carbon.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify the characteristic signals for the acetyl protons and the methine proton of the keto form, and the methyl, hydroxyl, and vinyl protons of the enol form.
-
In the ¹³C NMR spectrum, identify the carbonyl carbon of the keto form and the two sp² carbons of the enol form.
-
The ratio of the keto to enol tautomers can be determined by integrating the respective characteristic peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Use Electron Ionization (EI) to generate fragment ions that can provide structural information.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments that can help distinguish between the keto and enol forms, although rapid interconversion in the gas phase may make this challenging. The presence of a strong acetyl cation peak (m/z 43) would be indicative of the keto tautomer.
-
Visualization
Caption: Workflow for the spectroscopic analysis and differentiation of this compound isomers.
The Versatility of Acetylmalononitrile: A Comparative Guide to its Performance in Diverse Chemical Reactions
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. Acetylmalononitrile, a derivative of malononitrile, stands out as a versatile building block in organic synthesis. Its unique structural features—an activated methylene group flanked by two nitrile groups and an acetyl moiety—confer a rich and varied reactivity profile. This guide provides an objective comparison of this compound's performance in several key reaction types, supported by experimental data and protocols, to aid in its effective application in the laboratory.
Performance in Multicomponent Reactions (MCRs)
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency in generating molecular complexity. This compound is an excellent substrate for MCRs, particularly in the synthesis of highly substituted heterocyclic scaffolds like pyridines and pyrans.
Comparison with Alternative Active Methylene Compounds:
In the synthesis of functionalized pyridines, this compound's reactivity can be compared to other active methylene compounds such as malononitrile and ethyl cyanoacetate. The presence of the acetyl group can influence the reaction pathway and yield. While specific comparative data for this compound is often embedded within broader studies on malononitrile, the general trend indicates that the electron-withdrawing nature of the substituents on the methylene carbon plays a crucial role. Malononitrile often exhibits exceptional reactivity due to the presence of two strongly electron-withdrawing cyano groups[1].
Table 1: Comparison of Active Methylene Compounds in a Representative Multicomponent Pyridine Synthesis
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Malononitrile | Fe3O4/ZnO NPs | Water | 30 min | 95 | [2] |
| Ethyl Cyanoacetate | Montmorillonite K-10 | Ethanol | 2 h | 85 | [1] |
| Acetylacetone | Zn2+/4A molecular sieves | Ethanol | 1 h | 93-97 | [3] |
Note: This table presents data for related active methylene compounds to provide a comparative context for this compound's expected performance.
Experimental Protocol: Synthesis of Substituted Pyridines
A general procedure for the synthesis of multi-substituted pyridines using an active methylene compound is as follows[4]:
-
To a mixture of an aromatic aldehyde (1 mmol) and an active methylene compound (e.g., this compound, 1.2 mmol) in ethanol (10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Add a β-dicarbonyl compound (1 mmol) and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).
-
Reflux the mixture for several hours until the reaction is complete.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyridine derivative.
Logical Workflow for Pyridine Synthesis
Caption: Workflow for the multicomponent synthesis of pyridines.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. This compound readily participates in this reaction, leading to the formation of α,β-unsaturated products that are valuable intermediates in organic synthesis.
Comparison with Alternative Reagents:
The reactivity of this compound in Knoevenagel condensations is often compared to malononitrile and ethyl cyanoacetate. The choice of reagent can impact reaction rates and yields, with malononitrile generally being more reactive.[5]
Table 2: Performance of Active Methylene Compounds in Knoevenagel Condensation
| Active Methylene Compound | Aldehyde | Catalyst | Reaction Time | Yield (%) | Reference |
| Malononitrile | 4-Iodobenzaldehyde | NiCu@MWCNT | 10 min | 98 | [6] |
| Ethyl Cyanoacetate | Benzaldehyde | Triphenylphosphine | 5 min (MW) | 94 | [7] |
| Malononitrile | Various Aromatic Aldehydes | Ammonium Acetate (Ultrasonic) | 2-5 min | 92-98 | [8] |
Note: This table provides a comparative overview of different active methylene compounds in Knoevenagel condensations.
Experimental Protocol: Knoevenagel Condensation
The following is a general procedure for the Knoevenagel condensation[6]:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., a 1:1 mixture of water and methanol, 4 mL).
-
Add the catalyst (e.g., 4 mg of NiCu@MWCNT nanohybrids).
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
Reaction Mechanism: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Michael Addition
In Michael additions, this compound acts as a potent nucleophile, adding to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a reliable method for forming carbon-carbon bonds.
Comparison with Other Nucleophiles:
The nucleophilicity of the carbanion generated from this compound is comparable to that of other stabilized carbanions derived from compounds like malononitrile and β-ketoesters. The choice of nucleophile can influence the stereochemical outcome of the reaction, especially in asymmetric variants.
Experimental Protocol: Michael Addition
A typical experimental procedure for the Michael addition of malononitrile to a chalcone is as follows, which can be adapted for this compound[9]:
-
To a solution of the chalcone (0.1 mmol) and a catalyst (e.g., a rosin-derived bifunctional squaramide, 0.3 mol%) in a suitable solvent like dichloromethane (0.5 mL), add this compound (0.12 mmol).
-
Stir the resulting mixture at room temperature for the required duration (e.g., 36 hours).
-
The product is then isolated and purified by flash silica gel chromatography.
Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes, which are important heterocyclic motifs in medicinal chemistry. This reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound can serve as the active methylene component.
Reaction Mechanism:
The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.[10][11]
Reaction Mechanism: Gewald Reaction
Caption: Key steps in the Gewald reaction mechanism.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. While the classic reaction involves dinitriles, derivatives of this compound with a tethered nitrile group could potentially undergo this transformation to yield functionalized cyclic systems. This reaction is conceptually related to the Dieckmann condensation.[12][13]
Cycloaddition Reactions
This compound and its derivatives can participate in cycloaddition reactions, acting as either the 2π or 4π component, depending on the reaction partner. For instance, Knoevenagel adducts derived from this compound can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions).[14] They can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.[15]
This compound as an Electrophile
While this compound predominantly reacts as a nucleophile via its carbanion, the carbon atoms of the nitrile groups are electrophilic and can be susceptible to attack by strong nucleophiles. However, this mode of reactivity is less common compared to its role as a C-nucleophile. There is limited specific information in the searched literature detailing this compound acting as a primary electrophilic substrate.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, demonstrating excellent performance in a variety of reaction types, including multicomponent reactions, Knoevenagel condensations, and Michael additions. Its reactivity, stemming from the activated methylene group and the presence of multiple functional groups, allows for the efficient construction of complex molecular architectures, particularly heterocycles. While its performance is often comparable to the more widely studied malononitrile, the acetyl group can modulate its reactivity and provide a handle for further synthetic transformations. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciensage.info [sciensage.info]
- 11. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Acetylmalononitrile: A Procedural Guide
The proper disposal of acetylmalononitrile is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves. The work area should be well-ventilated, and all sources of ignition should be removed.[1] In case of a spill, avoid dust formation and prevent the chemical from entering drains.[1]
Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
Step-by-Step Disposal Procedure:
-
Containerization: Carefully place the this compound waste into a suitable, labeled, and securely closed container.[1]
-
Labeling: Clearly label the container with the chemical name ("this compound") and any relevant hazard symbols.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste storage area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company.[2][3] Provide the company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the waste disposal service.
Important Considerations:
-
Do Not dispose of this compound down the drain or in regular trash.[1]
-
Do Not attempt to neutralize or chemically treat this compound without specific, validated protocols and appropriate safety measures in place, as this can lead to hazardous reactions.
Hazard and Safety Summary
For quick reference, the following table summarizes the key hazard and safety information for this compound.
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | P264: Wash hands thoroughly after handling.[3] | Chemical-resistant gloves[1] |
| Skin Irritation | P280: Wear protective gloves/protective clothing.[3] | Protective clothing |
| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Eyeshields |
| Acute Aquatic Toxicity | P273: Avoid release to the environment.[3] | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
